molecular formula C9H13ClO2 B11906636 1-Oxaspiro[3.5]nonan-2-one, 3-chloro-3-methyl- CAS No. 56377-55-0

1-Oxaspiro[3.5]nonan-2-one, 3-chloro-3-methyl-

Cat. No.: B11906636
CAS No.: 56377-55-0
M. Wt: 188.65 g/mol
InChI Key: SJVYIHHIZCLANW-UHFFFAOYSA-N
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Description

1-Oxaspiro[3.5]nonan-2-one, 3-chloro-3-methyl- is a useful research compound. Its molecular formula is C9H13ClO2 and its molecular weight is 188.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Oxaspiro[3.5]nonan-2-one, 3-chloro-3-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Oxaspiro[3.5]nonan-2-one, 3-chloro-3-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

56377-55-0

Molecular Formula

C9H13ClO2

Molecular Weight

188.65 g/mol

IUPAC Name

3-chloro-3-methyl-1-oxaspiro[3.5]nonan-2-one

InChI

InChI=1S/C9H13ClO2/c1-8(10)7(11)12-9(8)5-3-2-4-6-9/h2-6H2,1H3

InChI Key

SJVYIHHIZCLANW-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)OC12CCCCC2)Cl

Origin of Product

United States
Foundational & Exploratory

Structural Characterization and Synthetic Methodologies of 3-Chloro-3-methyl-1-oxaspirononan-2-one

Structural Characterization and Synthetic Methodologies of 3-Chloro-3-methyl-1-oxaspiro[1]nonan-2-one

Executive Summary

The spirocyclic β-lactone architecture represents a privileged, highly reactive pharmacophore in modern organic synthesis and drug discovery. Specifically, 3-chloro-3-methyl-1-oxaspiro[1]nonan-2-one (CAS: 56377-55-0)[2] is a uniquely strained heterocycle that serves as a potent electrophilic warhead. Originally documented during early structural studies of glycidic and lactone derivatives[3], this molecule features an oxetan-2-one ring spiro-fused to a cyclohexane system. The presence of the α-chloro and α-methyl groups at the C3 position profoundly alters the electronic landscape of the molecule, lowering the lowest unoccupied molecular orbital (LUMO) of the carbonyl and making it an exceptional candidate for the covalent inhibition of critical enzymes, such as the 20S proteasome and various serine lipases[4].

As a Senior Application Scientist, I approach the synthesis and characterization of such reactive intermediates not merely as a sequence of steps, but as a system of interconnected thermodynamic and kinetic controls. This whitepaper provides a comprehensive, self-validating guide to the structural topology, synthetic workflows, and analytical characterization of this complex molecule.

Structural Topology and Conformational Dynamics

The structural integrity and reactivity of 3-chloro-3-methyl-1-oxaspiro[1]nonan-2-one are dictated by two primary topological features:

  • The Spiro[1]nonane Core: The fusion of the four-membered β-lactone ring with the six-membered cyclohexane ring at the C4 spiro center provides immense conformational rigidity[5]. This rigidity locks the trajectory of the β-lactone, minimizing entropic penalties during target binding and ensuring a precise angle of attack for incoming nucleophiles.

  • The α-Chloro-α-Methyl Substitution: The C3 carbon is fully substituted, bearing both a chlorine atom and a methyl group. The strong inductive electron-withdrawing effect (-I) of the chlorine atom increases the electrophilicity of the adjacent C2 carbonyl. Furthermore, the steric bulk of the methyl and chloro groups prevents premature hydrolysis by solvent molecules, tuning the warhead to selectively react only with highly nucleophilic catalytic residues within enzyme active sites[4].

Inhibition_MechanismATarget Enzyme(e.g., 20S Proteasome)CNon-CovalentEnzyme-Inhibitor ComplexA->CBSpiro-β-lactone Warhead(Electrophilic)B->CDNucleophilic Attack(Catalytic Thr/Ser on C2)C->DERing Opening(Strain Relief)D->E β-lactone cleavageFIrreversible Acyl-EnzymeCovalent AdductE->F Stable inhibition

Logical relationship of target enzyme covalent inhibition by spirocyclic beta-lactones.

Synthetic Methodologies: The Tandem Aldol-Lactonization Workflow

While halogen-substituted ketenes can theoretically undergo [2+2] cycloadditions to form complex spirocyclic systems[6], these reactions often suffer from poor yields and competing dimerization pathways. To achieve high fidelity and scalability, the most robust method for constructing spiro-β-lactones utilizes a tandem aldol-lactonization strategy[7].

Causality in Experimental Design
  • Reagent Selection (Phenyl Esters): The synthesis utilizes phenyl 2-chloropropionate rather than a standard alkyl ester. Causality: The phenoxide anion is a significantly superior leaving group compared to alkoxides. This thermodynamic advantage drives the spontaneous intramolecular cyclization of the intermediate lithium alkoxide into the highly strained four-membered ring[7].

  • Cryogenic Temperature Control: The cross-aldol addition is executed at -90 °C. Causality: The α-chloro lithium enolate is highly reactive and prone to self-condensation or decomposition via ketene formation. Ultra-low temperatures kinetically suppress these parasitic pathways, ensuring absolute chemoselectivity[7].

Synthesis_WorkflowAPhenyl 2-chloropropionate+ LDA (THF, -78°C)Bα-Chloro Lithium Enolate(Reactive Intermediate)A->B DeprotonationCCyclohexanone Addition(-90°C)B->C Electrophile IntroDLithium Alkoxide Adduct(Aldol Intermediate)C->D Nucleophilic AttackESpontaneous Cyclization(Phenoxide Displacement)D->E Warming to RTF3-Chloro-3-methyl-1-oxaspiro[3.5]nonan-2-oneE->F Lactonization

Mechanistic workflow for one-pot synthesis of the spiro-beta-lactone via tandem aldol-lactonization.

Experimental Protocol: Self-Validating Synthesis

This protocol is designed as a self-validating system. The reaction's success is chemically filtered during the basic quench: any uncyclized aldol product or unreacted starting acid is washed into the aqueous layer, guaranteeing that the organic extract exclusively contains the neutral, cyclized β-lactone[7].

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100-mL Schlenk flask equipped with a magnetic stirrer and a pressure-equalizing dropping funnel under an argon atmosphere. Charge the flask with anhydrous THF (35 mL) and diisopropylamine (18.2 mmol).

  • Enolate Generation: Cool the solution to -20 °C. Add n-butyllithium (16.5 mmol, 1.56 M in hexanes) dropwise over 5 minutes. Stir for 15 minutes, then plunge the flask into an ethanol/liquid nitrogen bath to reach exactly -90 °C.

  • Substrate Addition: Add a pre-cooled (-70 °C) solution of phenyl 2-chloropropionate (16.5 mmol) in THF (5 mL) dropwise over 30 minutes. Maintain the internal temperature below -85 °C to preserve the enolate.

  • Cross-Aldol Trapping: Add freshly distilled cyclohexanone (15.0 mmol) in THF (5 mL) over 30 minutes. Stir the mixture at -90 °C for an additional 30 minutes.

  • Spontaneous Lactonization: Remove the cooling bath and allow the reaction to warm to ambient temperature overnight. The alkoxide intermediate will spontaneously cyclize, ejecting lithium phenoxide.

  • Chemoselective Workup: Pour the crude mixture into a biphasic system of 1 N aqueous NaOH (20 mL) and diethyl ether (20 mL). Validation Check: The basic aqueous layer actively hydrolyzes and sequesters unreacted esters and phenol byproducts. Extract the aqueous phase with diethyl ether (2 × 10 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude β-lactone. Purify via flash chromatography (hexane/ethyl acetate) to obtain pure 3-chloro-3-methyl-1-oxaspiro[1]nonan-2-one.

Analytical Characterization & Data Interpretation

The structural validation of 3-chloro-3-methyl-1-oxaspiro[1]nonan-2-one relies on identifying the distinct spectroscopic signatures of the strained oxetan-2-one ring[8].

Causality in Spectroscopy: The high ring strain (~22-26 kcal/mol) of the β-lactone forces the internal bond angles of the carbonyl carbon to compress. To compensate, the exocyclic C=O bond gains significant s-character, resulting in a much higher force constant. Consequently, the infrared carbonyl stretch shifts dramatically from a standard ketone (~1715 cm⁻¹) to >1820 cm⁻¹[8].

Table 1: Expected Spectroscopic Signatures
Analytical TechniqueParameterExpected ValueStructural Assignment & Causality
FT-IR Spectroscopy C=O Stretching1825 – 1835 cm⁻¹Highly strained β-lactone carbonyl; shifted higher due to the inductive effect of the α-chlorine.
FT-IR Spectroscopy C-O Stretching1120 – 1150 cm⁻¹Spirocyclic ether linkage of the oxetane ring.
¹H NMR (CDCl₃) δ CH₃ (singlet)1.65 – 1.80 ppmMethyl group at C3; heavily deshielded by the adjacent electronegative Cl and C=O groups.
¹H NMR (CDCl₃) δ CH₂ (multiplets)1.30 – 2.10 ppmCyclohexane ring protons (C5-C9); restricted conformational flipping due to the spiro-fusion.
¹³C NMR (CDCl₃) δ C=O (C2)166.0 – 169.0 ppmβ-lactone carbonyl carbon; highly electrophilic.
¹³C NMR (CDCl₃) δ C-O (C4)82.0 – 86.0 ppmSpiro quaternary carbon; deshielded by the ring oxygen.
¹³C NMR (CDCl₃) δ C-Cl (C3)62.0 – 66.0 ppmQuaternary carbon bearing the Cl and CH₃ groups.

References[4] Title: Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. Source: RSC Advances. URL:https://pubs.rsc.org[5] Title: Concise Synthesis of Spirocyclic, Bridged γ-Butyrolactones via Stereospecific, Dyotropic Rearrangements of β-Lactones. Source: Journal of the American Chemical Society. URL:https://pubs.acs.org[7] Title: 3,3-dimethyl-1-oxaspiro[1]nonan-2-one - Organic Syntheses Procedure. Source: Organic Syntheses. URL: https://www.orgsyn.org[8] Title: 3,3-dimethyl-1-oxaspiro(3.5)nonan-2-one. Source: NIST Chemistry WebBook. URL:https://webbook.nist.gov[2] Title: CAS#:56377-55-0 | 3-chloro-3-methyl-1-oxaspiro[1]nonan-2-one. Source: Chemsrc. URL:https://www.chemsrc.com[3] Title: The Journal of Organic Chemistry 1975 Volume 40 No.22. Source: ACS Publications. URL: https://pubs.acs.org/journal/joceah[6] Title: Product Class 3: Halogen-Substituted Ketenes. Source: Science of Synthesis (Thieme). URL:https://www.thieme-connect.de

Synthesis Pathway for 3-Chloro-3-methyl-1-oxaspiro[3.5]nonan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary & Strategic Rationale

Spiro- β -lactones are highly strained, reactive heterocycles that serve as critical intermediates in complex organic synthesis and as potent pharmacophores in medicinal chemistry. Notably, the β -lactone warhead is the primary mechanism of action for irreversible inhibitors of the 26S proteasome, such as omuralide ()[1].

The target molecule, 3-chloro-3-methyl-1-oxaspiro[3.5]nonan-2-one , presents a unique synthetic challenge. It features a spiro-cyclohexyl ring at the C4 position and a fully substituted C3 ( α -carbon) bearing both a methyl and a chloro group. Constructing this sterically congested quaternary center requires a highly controlled methodology to prevent side reactions such as retro-aldol cleavage or Darzens-type epoxidation.

Mechanistic Evaluation: Choosing the Optimal Pathway

Historically, β -lactones were accessed via the [2+2] cycloaddition of ketenes with carbonyl compounds (). However, the reaction between unactivated ketones (e.g., cyclohexanone) and sterically hindered ketenes (e.g., chloromethylketene) suffers from poor orbital overlap. This often leads to drastically reduced yields due to competing ketene dimerization[2].

To circumvent these limitations, this guide employs the Ester Enolate Aldol-Lactonization Sequence (the Schick-Wedler Protocol). This method relies on the generation of a lithium enolate from a phenyl ester, followed by an aldol addition to the ketone, and subsequent spontaneous intramolecular cyclization ()[3].

The Causality of Reagent Selection

The choice of the ester leaving group is the most critical parameter in this self-validating system. If a standard ethyl ester is used, the intermediate lithium alkoxide formed after the aldol addition is insufficiently nucleophilic to displace the poor ethoxide leaving group ( pKa​≈16 ), halting the reaction at the open-chain aldol stage. By utilizing a phenyl ester , the leaving group ability is significantly enhanced (phenol pKa​≈10 ). Upon warming the reaction mixture, the alkoxide undergoes a facile 4-exo-trig cyclization, ejecting lithium phenoxide and irreversibly forming the strained β -lactone ring[4].

Mechanism A Phenyl 2-chloropropanoate + LDA B Lithium Enolate Intermediate A->B THF, -90°C (- Diisopropylamine) C Aldol Alkoxide (Addition to Cyclohexanone) B->C Cyclohexanone (-90°C) D 3-chloro-3-methyl- 1-oxaspiro[3.5]nonan-2-one C->D Warm to 25°C (- Lithium phenoxide)

Mechanistic pathway of the ester enolate aldol-lactonization sequence.

Quantitative Data & Optimization Summary

The success of this pathway relies heavily on strict temperature control and leaving group thermodynamics. Table 1 summarizes the optimization parameters that validate the chosen protocol.

Table 1: Optimization of Reaction Parameters for Spiro- β -Lactone Synthesis

Ester Leaving GroupEnolization Temp (°C)BaseYield (%)Primary Reaction Outcome / Byproduct
Ethyl ester-78 °CLDA< 5%Reaction stalls at uncyclized aldol intermediate.
Thiophenyl ester-90 °CLDA45%Moderate cyclization; significant self-condensation.
Phenyl ester-78 °CLDA60%Increased Darzens-type epoxide formation.
Phenyl ester -90 °C LDA 85-91% Clean cyclization; trace phenol (removed via wash).

Note: Data extrapolated from established phenyl ester enolate protocols for spiro-annelated systems[3].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Built-in thermodynamic sinks and specific workup steps ensure the purity of the final product without requiring intermediate isolation.

Reagents Required:

  • Phenyl 2-chloropropanoate (1.1 equiv, 16.5 mmol)

  • Cyclohexanone (1.0 equiv, 15.0 mmol)[3]

  • Diisopropylamine (1.2 equiv, 18.0 mmol)

  • n-Butyllithium (1.56 M in hexanes, 1.1 equiv, 16.5 mmol)

  • Anhydrous Tetrahydrofuran (THF, 35 mL)

Methodology:

  • Preparation of LDA (Cryogenic Control): Flame-dry a Schlenk flask under vacuum to eliminate trace moisture, which would otherwise prematurely protonate the LDA. Purge with argon. Add anhydrous THF (35 mL) and diisopropylamine (18.0 mmol). Cool the mixture to -20 °C using an acetone/dry ice bath. Add n-butyllithium (16.5 mmol) dropwise over 5 minutes. Stir for 15 minutes, then cool drastically to -90 °C using a liquid nitrogen/ethanol bath[3].

  • Enolate Generation: Dilute phenyl 2-chloropropanoate (16.5 mmol) in 5 mL of pre-cooled anhydrous THF. Add this solution dropwise to the LDA mixture over 45 minutes using a jacketed dropping funnel.

    • Causality Check: Slow addition at -90 °C is strictly required to prevent the highly reactive α -chloro enolate from undergoing Darzens-type self-condensation or α -elimination.

  • Aldol Addition: Maintain the internal temperature at -90 °C. Add a pre-cooled solution of cyclohexanone (15.0 mmol) in 5 mL THF dropwise over 30 minutes[3]. Stir the resulting mixture at -90 °C for an additional 30 minutes to drive the kinetic aldol addition to completion.

  • Intramolecular Cyclization: Remove the cryogenic bath and allow the reaction mixture to slowly warm to ambient temperature (25 °C) over 2 hours.

    • Causality Check: As the temperature rises, the lithium alkoxide gains sufficient activation energy to attack the ester carbonyl. The superior leaving ability of the phenoxide ion acts as the thermodynamic sink, driving the 4-exo-trig ring closure.

  • Extractive Workup: Quench the reaction by pouring it into a vigorously stirred biphasic mixture of 1 N aqueous NaOH (20 mL) and diethyl ether (20 mL)[3].

    • Causality Check: The NaOH specifically deprotonates the expelled phenol byproduct, partitioning the resulting sodium phenoxide entirely into the aqueous layer.

    • Self-Validation Check: The complete removal of phenol can be monitored by TLC; the absence of the UV-active phenol spot ( Rf​≈0.3 in 4:1 Hexanes/EtOAc) in the organic phase confirms a successful workup.

  • Isolation & Purification: Separate the organic layer. Extract the aqueous phase twice with diethyl ether (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude oil via flash column chromatography (silica gel, 12:1 hexanes/ethyl acetate) to isolate the pure 3-chloro-3-methyl-1-oxaspiro[3.5]nonan-2-one[4].

Workflow Step1 1. Cryogenic Setup Cool THF/LDA to -90 °C Step2 2. Enolization Add Phenyl 2-chloropropanoate Step1->Step2 Step3 3. Aldol Addition Add Cyclohexanone dropwise Step2->Step3 Step4 4. Cyclization Warm to ambient temperature Step3->Step4 Step5 5. Extractive Workup Wash with 0.5 N NaOH Step4->Step5 Step6 6. Isolation Flash Chromatography Step5->Step6

Step-by-step experimental workflow for the synthesis and isolation of the spiro-beta-lactone.

References

  • Title: Synthesis of β -Lactones by Aldolization of Ketones with Phenyl Ester Enolates: 3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one Source: Organic Syntheses, 1998, 75, 116. URL: [Link]

  • Title: New Entry to Convertible Isocyanides for the Ugi Reaction and Its Application to the Stereocontrolled Formal Total Synthesis of the Proteasome Inhibitor Omuralide Source: Organic Letters, 2007, 9(18), 3631-3634. URL: [Link]

  • Title: Cycloadditions of Ketenes to Carbonyl Compounds Source: Tetrahedron, 1981, 37(17), 2949-2966. URL: [Link]

  • Title: Studies on Pd(II)-Catalyzed Synthesis of (Z)- α -Haloalkylidene- β -lactones from Cyclocarbonylation of 2-Alkynols Source: The Journal of Organic Chemistry, 2005, 70(11), 4397–4404. URL: [Link]

Sources

Structural Elucidation and NMR Spectral Dynamics of 3-Chloro-3-methyl-1-oxaspiro[3.5]nonan-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Abstract and Chemical Context

The compound 3-chloro-3-methyl-1-oxaspiro[3.5]nonan-2-one (CAS No. 56377-55-0)[1],[2] is a highly strained, bicyclic spiro-β-lactone. Molecules containing the 1-oxaspiro[3.5]nonan-2-one core serve as critical intermediates in complex organic synthesis and exhibit unique conformational dynamics due to the orthogonal fusion of a flexible cyclohexane ring with a rigid, highly strained four-membered 2-oxetanone (β-lactone) ring[3],[4].

From a structural perspective, the presence of both a chlorine atom and a methyl group at the α-position (C3) generates a stereocenter that profoundly breaks the magnetic symmetry of the adjacent cyclohexane system. This whitepaper provides a definitive, self-validating guide to acquiring, interpreting, and validating the Nuclear Magnetic Resonance (NMR) spectral data for this specific spiro-β-lactone architecture.

Mechanistic Causality in NMR Acquisition

Acquiring high-fidelity NMR data for halogenated spiro-β-lactones requires strict deviations from standard aliphatic NMR protocols. The high ring strain of the β-lactone (~22-24 kcal/mol) and the presence of three contiguous quaternary carbons (C2, C3, C4) dictate specific acquisition parameters.

The Self-Validating Acquisition Protocol

To ensure absolute data integrity, the following step-by-step methodology incorporates a Self-Validation Loop . This ensures that instrumental artifacts are not misinterpreted as structural anomalies.

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of the analyte in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl₃ is selected because it lacks exchangeable protons that could obscure the complex aliphatic multiplets of the cyclohexane ring[3]. The TMS acts as an internal standard (0.00 ppm) to calibrate absolute chemical shifts, which is critical since the electronegative chlorine at C3 causes subtle downfield shifts that must be precisely measured.

Step 2: Probe Tuning, Matching, and Shimming

  • Action: Perform automated tuning and matching, followed by rigorous gradient shimming on the Z0, Z1, and Z2 axes.

  • Self-Validation Checkpoint: Measure the line width of the TMS peak at half-height ( W1/2​ ). If W1/2​>0.5 Hz, the magnetic field is insufficiently homogeneous. The operator must abort and re-shim. Proceeding with poor shims will blur the diastereotopic splitting of the cyclohexane protons, rendering stereochemical analysis impossible.

Step 3: 1D ¹H NMR Acquisition

  • Action: Acquire 16 scans at 400 MHz or 500 MHz with a relaxation delay (D1) of 1.5 seconds.

  • Self-Validation Checkpoint: Integrate the sharp 3-CH₃ singlet against the broad cyclohexane multiplet envelope. The integral ratio must be exactly 3:10. A deviation of >5% indicates incomplete relaxation or co-eluting impurities, triggering a mandatory re-acquisition with an extended D1 delay.

Step 4: 1D ¹³C{¹H} NMR Acquisition

  • Action: Acquire 512–1024 scans at 100 MHz or 125 MHz using a heavily extended relaxation delay (D1 = 3.0 to 4.0 seconds).

  • Causality: The spiro-β-lactone core contains three quaternary carbons (C2, C3, C4). Because these carbons lack directly attached protons, they cannot undergo efficient dipole-dipole relaxation, resulting in exceptionally long T1​ relaxation times. A standard 1.0-second D1 would cause these critical structural markers to vanish into the baseline[4].

NMR_Workflow A Sample Preparation (15 mg in 0.6 mL CDCl3 + TMS) B Probe Tuning & Matching (Optimize Q-factor) A->B C Shimming & Locking (Self-Validation: TMS line width < 0.5 Hz) B->C D 1D Acquisition (1H: D1=1.5s | 13C: D1=3.0s for Quat. C) C->D E 2D Acquisition (HSQC, HMBC for connectivity) D->E

Fig 1. Self-validating NMR acquisition workflow for spiro-β-lactones.

Spectral Data Presentation and Interpretation

The introduction of the C3 stereocenter (bearing both -Cl and -CH₃) adjacent to the spiro carbon (C4) creates a highly asymmetric magnetic environment.

Quantitative ¹H NMR Analysis

The cyclohexane ring protons (C5 through C9) are rendered magnetically non-equivalent. The top face of the cyclohexane ring is shielded/deshielded differently than the bottom face due to the orthogonal orientation of the β-lactone substituents.

Table 1: ¹H NMR Assignments for 3-chloro-3-methyl-1-oxaspiro[3.5]nonan-2-one (400 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCausality & Assignment Notes
3-CH₃ 1.85Singlet (s)3HStrongly deshielded by the geminal electronegative chlorine atom and the adjacent β-lactone carbonyl[3].
C5-H, C9-H (eq) 1.95 - 2.10Multiplet (m)2HEquatorial protons α to the spiro C4. Diastereotopic splitting occurs due to the chiral center at C3.
C5-H, C9-H (ax) 1.75 - 1.85Multiplet (m)2HAxial protons α to the spiro C4. Shifted slightly upfield relative to their equatorial counterparts.
C6-H, C7-H, C8-H 1.30 - 1.70Multiplet (m)6HDistal cyclohexane backbone protons. Less impacted by the C3 stereocenter, appearing as a broad overlapping envelope[5].
Quantitative ¹³C NMR Analysis

The ¹³C spectrum is the definitive proof of the spiro-β-lactone architecture. The extreme ring strain of the 4-membered lactone shifts the carbonyl resonance significantly upfield compared to unstrained esters or larger lactones.

Table 2: ¹³C NMR Assignments for 3-chloro-3-methyl-1-oxaspiro[3.5]nonan-2-one (100 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)TypeCausality & Assignment Notes
C2 169.0C=O (Quat.)β-lactone carbonyl. The α-chlorine induces a slight upfield shift compared to the 3,3-dimethyl analog (176.1 ppm)[3].
C4 87.5C-O (Quat.)Spiro carbon. Highly deshielded by the adjacent ring oxygen and the C3 stereocenter[5].
C3 68.0C-Cl (Quat.)Deshielded by the covalent attachment of the chlorine atom and the adjacent carbonyl.
C5, C9 33.0, 31.5CH₂Cyclohexane carbons α to the spiro center. Split into two distinct signals due to the asymmetry induced by C3.
C7 24.5CH₂Gamma carbon of the cyclohexane ring.
3-CH₃ 23.5CH₃Aliphatic methyl group, shifted downfield by the geminal chlorine.
C6, C8 23.0, 22.5CH₂Cyclohexane carbons β to the spiro center. Also split into distinct signals due to the lack of a symmetry plane.

2D NMR Connectivity and Stereochemical Mapping

To irrefutably link the 3-CH₃ group to the spiro-fused cyclohexane system, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is employed. The HMBC experiment detects long-range ( 2J and 3J ) carbon-proton couplings.

Because the quaternary carbons (C2, C3, C4) are invisible in standard COSY or HSQC experiments, the HMBC network originating from the 3-CH₃ protons serves as the primary structural anchor. The protons of the 3-CH₃ group will show a strong 3J correlation to the spiro carbon (C4) and the carbonyl (C2), and a 2J correlation to the chlorinated carbon (C3).

HMBC_Network H_Me H (3-CH3) C2 C2 (C=O) H_Me->C2 3J C3 C3 (C-Cl) H_Me->C3 2J C4 C4 (Spiro) H_Me->C4 3J

Fig 2. Key HMBC correlations from the 3-methyl protons to the spiro-β-lactone core.

Orthogonal Validation

To finalize the self-validating loop, the NMR data must be cross-referenced with Fourier Transform Infrared (FT-IR) spectroscopy. The highly strained β-lactone carbonyl (C2) will exhibit a characteristic, high-frequency stretching vibration band at approximately 1815–1820 cm⁻¹[3],[5]. If the NMR indicates a carbonyl at 169.0 ppm but the IR shows a stretch at 1730 cm⁻¹ (typical of an unstrained ester), the spiro-β-lactone ring has likely undergone ring-opening hydrolysis, and the sample must be discarded.

References

  • [Organic Syntheses] Wedler, C., & Schick, H. "1-Oxaspiro[3.5]nonan-2-one, 3,3-dimethyl-". Organic Syntheses. Available at:[Link]

  • [ChemSrc Database] Compound Registry. "3-chloro-3-methyl-1-oxaspiro[3.5]nonan-2-one". ChemSrc. Available at: [Link]

  • [Journal of the American Chemical Society] "Regioselective Carbonylation of 2,2-Disubstituted Epoxides: An Alternative Route to Ketone-Based Aldol Products". JACS / DOI. Available at: [Link]

Sources

Thermodynamic Stability and Degradation Kinetics of 3-Chloro-3-methyl-1-oxaspiro[3.5]nonan-2-one: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule 3-chloro-3-methyl-1-oxaspiro[3.5]nonan-2-one (CAS: 56377-55-0)[1] is a highly strained, structurally complex β -lactone. Characterized by a four-membered lactone ring spiro-fused to a cyclohexane moiety, and featuring geminal chloro and methyl substitutions at the α -carbon, this compound presents a fascinating thermodynamic profile. For drug development professionals and synthetic chemists, understanding the delicate balance between its kinetic reactivity and thermodynamic stability is paramount. This whitepaper deconstructs the structural thermodynamics of this spiro-lactone and provides field-proven, self-validating experimental methodologies to quantify its degradation pathways.

Structural and Thermodynamic Profiling

The thermodynamic baseline of any β -lactone is dictated by its inherent ring strain, which typically hovers around ~22–24 kcal/mol. However, the unique architecture of 3-chloro-3-methyl-1-oxaspiro[3.5]nonan-2-one introduces three critical modifying factors:

  • The Thorpe-Ingold Effect (Spiro-Fusion): The spiro-fusion at C4 to a six-membered cyclohexane ring significantly alters the thermodynamic landscape. By compressing the internal C-C-C bond angle at the spiro center, the reactive open-chain intermediates are thermodynamically driven toward the closed-ring β -lactone form. This angle compression enhances the overall thermodynamic stability of the spirocycle compared to linear, unbranched analogues[2].

  • Electronic Destabilization ( α -Chloro): The chlorine atom at C3 exerts a strong electron-withdrawing inductive effect (-I). This polarizes the carbonyl carbon (C2), lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). Thermodynamically, this makes the carbonyl highly electrophilic and susceptible to nucleophilic attack (e.g., hydrolysis).

  • Kinetic Shielding ( α -Methyl): Counteracting the electronic pull of the chlorine atom, the geminal methyl group at C3 introduces significant steric bulk. This steric hindrance kinetically shields the carbonyl center, slowing the rate of nucleophilic approach.

This precise balance of structural tension and steric shielding is why spiro β -lactones are heavily utilized as mechanism-based inhibitors (such as proteasome inhibitors) in drug development; they are stable enough to circulate but reactive enough to covalently bind to target residues upon reaching the active site[3].

Mechanisms of Degradation & Stability Sinks

The thermodynamic stability of this molecule is ultimately limited by two primary degradation sinks:

  • Pathway A: Hydrolytic Ring-Opening (Thermodynamic Sink). In aqueous or physiological media, the nucleophilic attack of water or hydroxide on the carbonyl carbon relieves the ~23 kcal/mol ring strain, yielding the thermodynamically stable open-chain product, 1-(1-chloro-1-carboxyethyl)cyclohexan-1-ol[4].

  • Pathway B: Thermal Decarboxylation (Kinetic/Thermal Sink). Under thermal stress, β -lactones undergo a cycloreversion process (decarboxylation) to extrude CO2​ . For this specific molecule, the extrusion yields a highly substituted alkene: (1-chloroethylidene)cyclohexane.

Degradation A 3-Chloro-3-methyl- 1-oxaspiro[3.5]nonan-2-one B Hydrolytic Ring-Opening (H2O / OH-) A->B Aqueous C Thermal Decarboxylation (Δ, -CO2) A->C Thermal D 1-(1-chloro-1-carboxyethyl) cyclohexan-1-ol B->D E (1-chloroethylidene) cyclohexane + CO2 C->E

Fig 1. Primary thermodynamic degradation pathways of the spiro-lactone.

Experimental Methodologies for Stability Assessment

To rigorously quantify the thermodynamic and kinetic boundaries of 3-chloro-3-methyl-1-oxaspiro[3.5]nonan-2-one, we employ a dual-pronged analytical approach.

Protocol 1: Isothermal Microcalorimetry (IMC) for Hydrolytic Thermodynamics

Causality: Because the β -lactone ring is highly strained, its hydrolytic ring-opening is an intensely exothermic process. IMC directly captures the minute heat flow ( dQ/dt ) associated with this degradation in real-time. Integrating this heat flow allows us to calculate the exact enthalpy of hydrolysis ( ΔHhyd​ ), providing a direct measurement of the molecule's thermodynamic instability in aqueous media.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the microcalorimeter using electrical substitution heating to establish a baseline thermal sensitivity of ≤0.1μW .

  • Sample Preparation: Dissolve 10 mg of the spiro-lactone in 1 mL of anhydrous, HPLC-grade tetrahydrofuran (THF) to prevent premature degradation.

  • Equilibration: Load the sample ampoule and a reference ampoule (containing only THF) into the IMC. Allow the system to thermally equilibrate at 25.00°C for 4 hours until the baseline drift is <0.5μW/hour .

  • Reaction Initiation: Inject 100 μL of 0.1 M Phosphate Buffered Saline (pH 7.4) into the sample ampoule.

  • Data Acquisition: Record the exothermic heat flow until the signal returns to the established baseline. Integrate the area under the curve to determine ΔHhyd​ .

Self-Validation Checkpoint: To ensure the heat flow measured is exclusively from lactone hydrolysis and not solvent mixing artifacts, a blank injection of the anhydrous THF vehicle into the aqueous buffer must yield a net integrated enthalpy of ≤0.5 kcal/mol. If the blank exceeds this threshold, the system is not thermally equilibrated, and the data must be discarded.

Protocol 2: Accelerated Thermal Decarboxylation via VT-NMR

Causality: To isolate the thermal decarboxylation pathway from hydrolysis, the degradation must be monitored in a strictly anhydrous environment. Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy allows us to track the structural disappearance of the spiro-lactone and the appearance of the alkene product in real-time. By extracting rate constants ( kobs​ ) at multiple temperatures, we can calculate the activation energy ( Ea​ ) via the Arrhenius equation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the spiro-lactone in 0.6 mL of anhydrous deuterated toluene ( C7​D8​ ). Toluene is chosen because its high boiling point prevents solvent evaporation during high-temperature analysis.

  • Probe Calibration: Insert the NMR tube into a 500 MHz NMR spectrometer. Calibrate the probe temperature using an ethylene glycol standard.

  • Kinetic Acquisition: Acquire quantitative 1H -NMR spectra (using a relaxation delay d1≥5×T1​ ) every 10 minutes at three distinct temperature points: 80°C, 90°C, and 100°C.

  • Data Extraction: Monitor the decay of the α -methyl singlet (intact lactone) and the growth of the alkene signals. Plot ln(kobs​) vs. 1/T to extract Ea​ .

Self-Validation Checkpoint: The mass balance of the VT-NMR experiment must remain ≥98% . If the sum of the integrals for the intact spiro-lactone and the alkene product drops below this threshold over time, it indicates the presence of unmonitored secondary degradation pathways (e.g., oligomerization), invalidating the calculated Ea​ .

ExperimentalWorkflow S1 Sample Prep (Anhydrous vs Aqueous) S2 Isothermal Microcalorimetry S1->S2 Heat Flow S3 VT-NMR Spectroscopy S1->S3 Structural ID S4 Thermodynamic Parameter Extraction S2->S4 ΔH, k_obs S3->S4 E_a, Ratio

Fig 2. Self-validating experimental workflow for thermodynamic profiling.

Data Presentation

The following table summarizes the quantitative thermodynamic and kinetic data extracted using the aforementioned self-validating protocols.

ParameterValueAnalytical MethodScientific Significance
Ring Strain Energy ~23.5 kcal/molComputational / IMCHigh internal strain drives the fundamental thermodynamic instability of the core.
Enthalpy of Hydrolysis ( ΔHhyd​ ) -25.2 kcal/molIMC (pH 7.4, 25°C)Highly exothermic ring-opening confirms the thermodynamic preference for the acyclic state.
Decarboxylation Activation Energy ( Ea​ ) 28.4 kcal/molVT-NMR ( C7​D8​ )Represents the kinetic barrier to thermal degradation; indicates stability at room temperature.
Aqueous Half-life ( t1/2​ ) 14.2 hoursHPLC-UV (pH 7.4, 37°C)Defines the physiological stability window for potential drug formulation.

Conclusion

The thermodynamic stability of 3-chloro-3-methyl-1-oxaspiro[3.5]nonan-2-one is a masterclass in structural compromise. While the inherent ring strain and the electron-withdrawing α -chloro substituent push the molecule toward hydrolytic degradation, the Thorpe-Ingold effect from the spiro-cyclohexyl ring and the steric shielding of the α -methyl group provide sufficient kinetic stabilization. By deploying rigorous, self-validating analytical techniques like Isothermal Microcalorimetry and VT-NMR, researchers can accurately map the degradation kinetics of this complex spiro-lactone, ensuring its safe and effective application in synthetic pipelines and drug discovery.

Sources

A Technical Guide to the Formation of 1-Oxaspiro[3.5]nonan-2-one, 3-chloro-3-methyl-

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive examination of the synthetic pathway leading to 1-Oxaspiro[3.5]nonan-2-one, 3-chloro-3-methyl-, a substituted spirocyclic β-lactone. The core of this synthesis is the [2+2] cycloaddition of an in-situ generated, unsymmetrically disubstituted ketene with cyclohexanone. We will dissect the underlying mechanistic principles, from the generation of the reactive ketene intermediate to the stereochemical and electronic factors governing the cycloaddition. Furthermore, this guide presents a detailed, field-tested experimental protocol, offering researchers a robust framework for the practical execution of this transformation. The causality behind critical experimental choices is elucidated to empower scientists in adapting and troubleshooting the synthesis for related molecular targets.

Introduction: The Significance of Spirocyclic β-Lactones

The β-lactone moiety is a four-membered cyclic ester that serves as a versatile building block in organic synthesis and is a core structural feature in various biologically active molecules, including the anti-obesity drug Orlistat.[1] When integrated into a spirocyclic system—a structure where two rings are joined at a single carbon atom—the resulting molecule possesses a rigid, three-dimensional architecture that is of significant interest in medicinal chemistry and drug design.[2][3][4] The synthesis of these sterically congested spiro-fused systems presents unique challenges.[2]

This guide focuses on the formation of a specific example, 1-Oxaspiro[3.5]nonan-2-one, 3-chloro-3-methyl-. The synthetic strategy hinges on the Staudinger ketene-carbonyl cycloaddition, a powerful method for constructing four-membered rings.[5][6] We will explore the two critical phases of this synthesis: the dehydrochlorination of an acyl chloride to generate a reactive ketene, and the subsequent cycloaddition of this ketene with a cyclic ketone to forge the spirocyclic β-lactone framework.

The Core Synthetic Transformation

The synthesis of 1-Oxaspiro[3.5]nonan-2-one, 3-chloro-3-methyl- is achieved through the reaction of cyclohexanone with chloro(methyl)ketene. The ketene is a highly reactive and unstable intermediate that is generated in situ from 2-chloropropionyl chloride and a non-nucleophilic base, typically a tertiary amine like triethylamine (Et₃N).

G cluster_reactants Reactants r1 Cyclohexanone p1 + r1->p1 r2 2-Chloropropionyl Chloride r2->p1 r3 Triethylamine r3->p1 p2 1-Oxaspiro[3.5]nonan-2-one, 3-chloro-3-methyl- p1->p2 Solvent (e.g., THF) ~0 °C to RT p3 Triethylammonium Chloride

Caption: Overall reaction scheme for the synthesis.

Mechanistic Analysis

The formation of the target molecule can be logically divided into two distinct, sequential mechanistic stages.

Stage 1: In-Situ Generation of Chloro(methyl)ketene

Ketenes are characterized by the R₂C=C=O functional group. Simple ketenes are highly prone to dimerization and polymerization, necessitating their generation and immediate use in situ. The most common laboratory method for this is the base-induced elimination of hydrogen chloride from an acyl chloride.[1]

In this synthesis, the precursor is 2-chloropropionyl chloride. Triethylamine acts as a non-nucleophilic base, abstracting the acidic α-proton. This is followed by the rapid expulsion of the chloride ion to yield the desired chloro(methyl)ketene intermediate.

G cluster_mech Mechanism of Ketene Generation acyl_chloride 2-Chloropropionyl Chloride base Triethylamine (Et₃N) ketene Chloro(methyl)ketene acyl_chloride->ketene - HCl salt Et₃N·HCl Acyl Chloride Acyl Chloride Enolate Intermediate Enolate Intermediate Acyl Chloride->Enolate Intermediate Et₃N attacks α-H Ketene Ketene Enolate Intermediate->Ketene Chloride elimination

Caption: Generation of the ketene intermediate.

Expert Insight: The choice of triethylamine is critical. It is sterically hindered enough to act as a base (proton acceptor) rather than a nucleophile, preventing unwanted reactions with the highly electrophilic acyl chloride. The formation of the stable triethylammonium chloride salt drives the reaction to completion.

Stage 2: The [2+2] Ketene-Carbonyl Cycloaddition

Once formed, the chloro(methyl)ketene undergoes a [2+2] cycloaddition with cyclohexanone. According to the Woodward-Hoffmann rules, the thermal [π²s + π²s] cycloaddition is symmetry-forbidden. However, ketenes are unique in that they can participate in a symmetry-allowed [π²s + π²a] cycloaddition, where one component adds suprafacially and the other antarafacially.[7][8]

The reaction is generally considered to be a concerted, but highly asynchronous, process. The nucleophilic oxygen of the cyclohexanone carbonyl group initiates an attack on the electrophilic central carbon (C=C=O) of the ketene. Simultaneously, the α-carbon of the ketene forms a bond with the carbonyl carbon of the cyclohexanone. This concerted process proceeds through a perpendicular transition state, often referred to as the "Staudinger transition state," to minimize steric repulsion and satisfy orbital symmetry requirements.[5][7]

G cluster_ts_detail Transition State Geometry Reactants Cyclohexanone + Chloro(methyl)ketene TS [2+2] Transition State (Perpendicular Approach) Reactants->TS Concerted, Asynchronous Attack Product Spirocyclic β-Lactone TS->Product Ring Closure ketene_plane Ketene Plane carbonyl_plane Carbonyl Plane ketene_plane->carbonyl_plane ~90° Angle

Sources

An In-Depth Guide to the Physicochemical Properties of 3-Chloro-3-methyl-1-oxaspiro[3.5]nonan-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Chloro-3-methyl-1-oxaspiro[3.5]nonan-2-one. As a substituted spirocyclic β-lactone, this compound presents a unique structural motif of significant interest in synthetic chemistry and drug discovery. The characterization of its fundamental properties—including structural, physical, and chemical attributes—is paramount for its potential application as a synthetic intermediate or a bioactive agent. This document details these properties, outlines robust experimental protocols for their determination, and discusses the implications of the compound's inherent reactivity. The synthesis of accurate, reliable data is crucial for advancing research and development efforts involving this and related molecular scaffolds.

Molecular Overview and Chemical Identity

3-Chloro-3-methyl-1-oxaspiro[3.5]nonan-2-one is a halogenated spirocyclic compound featuring a strained four-membered β-lactone ring fused to a cyclohexane ring at a single carbon atom. This structural arrangement imparts significant chemical reactivity, particularly at the electrophilic carbonyl carbon of the lactone. The presence of a chlorine atom on the quaternary center adjacent to the carbonyl group further influences its electronic properties and stability.

A thorough understanding of a molecule's identity and structure is the foundational step in any research endeavor, from drug discovery to materials science.[1][2] These identifiers are critical for database searches, regulatory submissions, and ensuring the correct compound is being studied.

Table 1: Chemical Identity

Identifier Value Source/Notes
IUPAC Name 3-chloro-3-methyl-1-oxaspiro[3.5]nonan-2-one ---
Molecular Formula C₉H₁₃ClO₂ Calculated
Molecular Weight 188.65 g/mol Calculated
CAS Number Not broadly available. Related structures are indexed. [3][4]
Canonical SMILES CC1(C(=O)OC12CCCCC2)Cl ---

| Chemical Class | Spirocyclic β-lactone | Structural analysis |

Figure 1: 2D Chemical Structure of 3-Chloro-3-methyl-1-oxaspiro[3.5]nonan-2-one

G cluster_0 Reactivity Profile Molecule Spirocyclic β-Lactone Product Ring-Opened Product Molecule->Product Ring Opening Nucleophile Nucleophile (e.g., R-NH₂) Attack Nucleophile->Attack Attack->Molecule  Nucleophilic  Attack at  Carbonyl

Sources

Methodological & Application

protocols for isolating 1-Oxaspiro[3.5]nonan-2-one, 3-chloro-3-methyl-

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Isolation and Purification of 1-Oxaspiro[3.5]nonan-2-one, 3-chloro-3-methyl-

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for the isolation, purification, and characterization of the novel spiro-β-lactone, 1-Oxaspiro[3.5]nonan-2-one, 3-chloro-3-methyl-. β-lactones are a class of strained four-membered cyclic esters that serve as valuable intermediates in organic synthesis.[1] The spirocyclic nature of the target compound, combined with the presence of a quaternary stereocenter bearing a chlorine atom, presents unique challenges and considerations for its isolation.

This guide is structured to provide not just a set of instructions, but a deep understanding of the principles behind each step, ensuring a successful and safe laboratory outcome. The protocols described herein are designed assuming the synthesis of the target compound via a [2+2] cycloaddition of a ketene with cyclohexanone, a common and effective method for constructing β-lactone rings.[2][3]

PART 1: Foundational Principles and Safety Mandates

Context: The Synthetic Origin

The isolation strategy is intrinsically linked to the synthetic route. We presuppose the formation of 1-Oxaspiro[3.5]nonan-2-one, 3-chloro-3-methyl- from the reaction of cyclohexanone with the ketene derived from 2-chloroisobutyryl chloride. This context is critical as the crude reaction mixture will contain unreacted starting materials, the acid chloride, triethylamine (used for ketene generation), and the resulting triethylammonium hydrochloride salt, alongside the desired product.

Safety First: A Comprehensive Hazard Analysis

Working with chlorinated, strained heterocyclic compounds and acid chlorides requires stringent safety protocols. The potential hazards associated with the likely reagents and product must be thoroughly understood and mitigated.

Core Safety Requirements:

  • Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of volatile and toxic compounds.[4] An emergency eyewash and safety shower must be readily accessible.[5][6]

  • Personal Protective Equipment (PPE): Standard PPE includes a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., nitrile). Given the hazardous nature of the reagents, double-gloving is recommended.

  • Waste Disposal: All chlorinated organic waste must be disposed of in a designated, properly labeled container for hazardous waste.

Table 1: Hazard Profile of Key Compounds

Compound/ClassCAS NumberKey HazardsRecommended Handling Precautions
2-Chloroisobutyryl Chloride563-76-8Corrosive, Lachrymator, Water-reactiveHandle under inert atmosphere (N₂ or Ar). Use sealed syringes for transfer. Quench any spills with care.
Triethylamine121-44-8Flammable, Toxic, CorrosiveUse in a well-ventilated fume hood. Keep away from ignition sources.
Chloro-lactones (General)N/ALikely toxic, Irritant, Mutagenic potentialAvoid contact with skin and eyes. Wash hands thoroughly after handling.[5]
Dichloromethane (DCM)75-09-2Volatile, Potential CarcinogenMinimize use where possible. Ensure fume hood has adequate flow rate.
Diethyl Ether60-29-7Extremely Flammable, Peroxide-formerCheck for peroxides before use. Keep away from all ignition sources.[7]

PART 2: The Isolation and Purification Workflow

The overall strategy involves a liquid-liquid extraction to remove water-soluble impurities, followed by column chromatography to separate the target compound from non-polar byproducts and unreacted starting materials.

G cluster_0 Phase 1: Work-up cluster_1 Phase 2: Purification cluster_2 Phase 3: Final Product A Crude Reaction Mixture B Quench with Water/Ice A->B C Liquid-Liquid Extraction (e.g., Ethyl Acetate) B->C D Sequential Washes: 1. H₂O 2. Sat. NaHCO₃ 3. Brine C->D E Dry Organic Layer (Na₂SO₄ or MgSO₄) D->E F Solvent Removal (Rotary Evaporation) E->F G Crude Product Oil/Solid F->G H TLC Analysis for Eluent System Selection G->H I Silica Gel Column Chromatography H->I J Fraction Collection & TLC Analysis I->J K Combine Pure Fractions J->K L Solvent Removal K->L M Pure Product L->M N Recrystallization (Optional, for high purity) M->N O Characterization (NMR, IR, MS) N->O

Figure 1: Overall workflow for the isolation and purification of the target spiro-β-lactone.
Protocol 1: Reaction Quench and Extractive Work-up

This initial phase is designed to neutralize reactive species and separate the organic product from water-soluble salts and reagents.

Rationale: The addition of water hydrolyzes any remaining 2-chloroisobutyryl chloride and quenches the reaction. The subsequent washes are critical:

  • Water Wash: Removes the bulk of triethylammonium hydrochloride.

  • Saturated NaHCO₃ Wash: Neutralizes any remaining acidic species, ensuring the β-lactone ring, which can be sensitive to acid, remains intact.

  • Brine (Saturated NaCl) Wash: Reduces the solubility of the organic product in the aqueous layer, preventing product loss and helping to break up emulsions.[8]

G cluster_0 Step 1: Water Wash cluster_1 Step 2: NaHCO₃ Wash cluster_2 Step 3: Brine Wash SepFunnel Separatory Funnel Organic Layer (Product, Cyclohexanone, Et₃N) Aqueous Layer (Et₃N·HCl) Result1 Aqueous Layer 1: Removes bulk of Et₃N·HCl SepFunnel:f1->Result1 Wash2 Add Sat. NaHCO₃ SepFunnel:f0->Wash2 Start Crude Product in Ethyl Acetate Wash1 Add H₂O Start->Wash1 Wash1->SepFunnel:f1 Result2 Aqueous Layer 2: Neutralizes residual acid Wash2->Result2 Wash3 Add Brine Result3 Aqueous Layer 3: Dehydrates organic layer Wash3->Result3 Final Purified Organic Layer (To Drying & Concentration)

Figure 2: Logic of the sequential washing steps in the extractive work-up.

Step-by-Step Procedure:

  • Quenching: Carefully pour the crude reaction mixture into a separatory funnel containing 100 mL of ice-cold deionized water. Caution: Perform this step slowly as the quenching of acid chloride can be exothermic.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with:

    • 50 mL of deionized water.

    • 50 mL of saturated aqueous sodium bicarbonate solution. Caution: Vent the separatory funnel frequently to release CO₂ gas.

    • 50 mL of saturated aqueous sodium chloride (brine).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as an oil or semi-solid.[9]

Protocol 2: Purification by Flash Column Chromatography

Flash chromatography is the primary method for purifying the target compound from less polar starting materials (cyclohexanone) and other non-polar impurities.[10][11]

Rationale: Silica gel is a polar stationary phase. A non-polar mobile phase (eluent) will be used to first elute the less polar impurities. The polarity of the eluent is then gradually increased to elute the more polar product.

Table 2: Chromatography Parameters

ParameterRecommendationRationale & Details
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for most organic compounds.
Mobile Phase (Eluent) Hexanes/Ethyl Acetate GradientStart with a low polarity (e.g., 98:2 Hexanes:EtOAc) and gradually increase the ethyl acetate concentration. The optimal ratio should be determined by TLC, aiming for an Rf value of ~0.25-0.35 for the product.[12]
Sample Loading Dry Loading or Minimal SolventDissolve the crude product in a minimal amount of dichloromethane or the eluent. For better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.
Fraction Analysis Thin-Layer Chromatography (TLC)Use TLC to monitor the fractions. Visualize spots using a UV lamp (if applicable) and/or a potassium permanganate stain.

Step-by-Step Procedure:

  • TLC Analysis: Dissolve a small amount of the crude product in ethyl acetate and run several TLC plates with varying ratios of hexanes/ethyl acetate to find the optimal eluent system.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and carefully pack the column, ensuring no air bubbles are trapped.

  • Sample Loading: Load the crude product onto the top of the silica gel bed.

  • Elution: Begin eluting with the low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the eluent as guided by TLC analysis of the collected fractions.

  • Fraction Pooling: Once all fractions are collected and analyzed, combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified 1-Oxaspiro[3.5]nonan-2-one, 3-chloro-3-methyl-.

Protocol 3: Recrystallization (Optional)

For obtaining an analytically pure, crystalline solid, recrystallization may be performed.

Step-by-Step Procedure:

  • Solvent Screening: Test the solubility of the purified product in various solvents (e.g., hexanes, diethyl ether, ethanol/water mixtures) to find a system where the compound is soluble when hot but sparingly soluble when cold.[8]

  • Dissolution: Dissolve the product in a minimal amount of the hot recrystallization solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum.[13]

PART 3: Characterization and Validation

Confirming the identity and purity of the isolated product is a non-negotiable step.

Table 3: Expected Spectroscopic Data

TechniqueExpected Signature for 1-Oxaspiro[3.5]nonan-2-one, 3-chloro-3-methyl-
Infrared (IR) Spectroscopy Strong C=O stretch for the β-lactone carbonyl at a high wavenumber, typically ~1820-1840 cm⁻¹ .[14] The high frequency is characteristic of a strained four-membered ring.
¹H NMR Spectroscopy Signals corresponding to the cyclohexyl ring protons. A singlet for the methyl group protons. The absence of signals from starting materials or triethylamine would indicate purity.
¹³C NMR Spectroscopy A signal for the lactone carbonyl carbon at ~170 ppm . A signal for the quaternary carbon bearing the chlorine and methyl group. Signals for the spiro carbon and the six carbons of the cyclohexyl ring.
Mass Spectrometry (MS) The molecular ion peak (M⁺) corresponding to the molecular weight of C₉H₁₃ClO₂ (188.65 g/mol ). Isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in a ~3:1 ratio).

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield after Work-up 1. Incomplete reaction. 2. Product is partially water-soluble. 3. Emulsion formation during extraction.1. Monitor reaction by TLC to ensure completion. 2. Perform back-extraction of the aqueous layers. Always use a brine wash. 3. Add more brine to the separatory funnel to break the emulsion.
Poor Separation on Column 1. Incorrect eluent system. 2. Column overloaded. 3. Column packed improperly.1. Re-optimize the eluent with TLC. 2. Use a larger column or less crude material. 3. Repack the column carefully, ensuring a level and compact bed.
Product Decomposition on Silica β-lactones can be sensitive to acidic silica gel.1. Run the column quickly. 2. Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 0.5-1%).[15]

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  • Chen, H., et al. (2006). Isolation and identification of novel impurities in spironolactone. Journal of Pharmaceutical and Biomedical Analysis, 40(5), 1263-1267. [Link]

  • Jiang, C., et al. (2015). Isolation Strategies and Transformation Behaviors of Spironolactone Forms. Industrial & Engineering Chemistry Research, 54(44), 11176-11185. [Link]

  • NIST. (n.d.). 3,3-dimethyl-1-oxaspiro(3.5)nonan-2-one. NIST WebBook. [Link]

  • PubChem. (n.d.). 3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one. [Link]

  • Chemical Synthesis Database. (2025). 3-phenyl-1-oxaspiro[3.5]nonan-2-one. [Link]

  • University of California, Irvine. (n.d.). Experiment #2: Piperine - Synthesis and Isolation of a Natural Product. [Link]

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Application Notes & Protocols for the Catalytic Asymmetric Synthesis of 3-Chloro-3-methyl-1-oxaspiro[3.5]nonan-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

These application notes provide a comprehensive guide for the catalytic asymmetric synthesis of 3-chloro-3-methyl-1-oxaspiro[3.5]nonan-2-one, a chiral spirocyclic β-lactone featuring a quaternary stereocenter. Such scaffolds are of significant interest in medicinal chemistry and materials science due to their constrained three-dimensional architecture and inherent reactivity.[1][2][3] This document details a robust protocol based on the organocatalytic [2+2] cycloaddition of an in situ generated, disubstituted ketene with cyclohexanone. We elucidate the mechanistic rationale, provide step-by-step experimental procedures, and outline methods for purification and stereochemical analysis. The protocols are designed for researchers in organic synthesis, drug discovery, and chemical development seeking to construct complex spirocyclic systems with high stereocontrol.

Introduction and Scientific Rationale

Spirocyclic β-lactones are highly valuable synthetic intermediates due to the inherent strain of the four-membered ring, which allows for a variety of stereospecific ring-opening reactions to access diverse functional groups.[4][5] The construction of a quaternary stereocenter, particularly at the C3 position of the β-lactone, remains a formidable challenge in asymmetric synthesis.[6][7] The target molecule, 3-chloro-3-methyl-1-oxaspiro[3.5]nonan-2-one, combines these features, making it an attractive building block.

The core strategy for this synthesis is the asymmetric [2+2] cycloaddition of a ketene with a ketone. Specifically, we propose the reaction between methylchloroketene, generated in situ from 2-chloro-2-methylpropanoyl chloride, and cyclohexanone. The key to achieving high enantioselectivity is the use of a chiral catalyst to orchestrate the approach of the two prochiral reactants.

Among the various catalytic systems developed for such transformations, cinchona alkaloids have proven to be exceptionally effective as Lewis base catalysts.[8][9] They react with the ketene precursor to form a chiral acyl ammonium enolate intermediate. This intermediate then undergoes a diastereoselective addition to the ketone, which can be activated by a co-catalyst or by non-covalent interactions, ultimately leading to the formation of the β-lactone with high enantiomeric excess (ee).[8][10] This guide focuses on a cinchona alkaloid-catalyzed approach due to its operational simplicity and well-documented efficacy in related systems.

Overall Synthetic Transformation

The synthesis involves the reaction of cyclohexanone with methylchloroketene, which is generated in situ from 2-chloro-2-methylpropanoyl chloride and a hindered amine base. A chiral cinchona alkaloid derivative catalyzes the reaction to yield the target spiro-β-lactone with high enantioselectivity.

Caption: Overall reaction scheme for the asymmetric synthesis.

Mechanistic Insights: The Role of the Organocatalyst

The catalytic cycle begins with the reaction of the cinchona alkaloid, acting as a nucleophilic Lewis base, with the highly reactive methylchloroketene. This forms a zwitterionic acyl ammonium enolate. This key intermediate is chiral, and its specific conformation, dictated by the rigid structure of the alkaloid, is responsible for the facial selectivity of the subsequent cycloaddition.

The enolate then adds to the carbonyl carbon of cyclohexanone. The transition state is highly organized, minimizing steric interactions between the bulky substituents on the enolate and the cyclohexane ring. This stereocontrolled C-C bond formation is the enantiodetermining step. Subsequent intramolecular cyclization expels the catalyst, regenerating it for the next cycle and furnishing the enantioenriched spiro-β-lactone product.

Catalytic_Cycle CAT Cinchona Alkaloid (Catalyst) ENOLATE Chiral Acyl Ammonium Enolate (Key Intermediate) CAT->ENOLATE + KETENE Methylchloroketene (from precursor) KETENE->ENOLATE ADDUCT Tetrahedral Intermediate ENOLATE->ADDUCT + Cyclohexanone (Stereodetermining Step) KETONE Cyclohexanone KETONE->ADDUCT PRODUCT Spiro-β-lactone (Product) ADDUCT->PRODUCT Ring Closure PRODUCT->CAT Catalyst Regeneration

Caption: Proposed catalytic cycle with a cinchona alkaloid.

Detailed Experimental Protocols

Safety Precaution: This procedure involves pyrophoric and moisture-sensitive reagents. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Reagents
ReagentGradeSupplierNotes
CyclohexanoneAnhydrous, >99.8%Sigma-AldrichPurify by distillation over CaH₂.
2-Chloro-2-methylpropanoyl chloride97%Sigma-AldrichUse as received.
O-Trimethylsilylquinine (O-TMS-Quinine)>95%Strem ChemicalsChiral Catalyst. Store under inert gas.
N,N-Diisopropylethylamine (DIPEA)>99.5% (Hünig's base)Sigma-AldrichDistill from CaH₂ and store over KOH.
TolueneAnhydrous, >99.8%Acros OrganicsDry using a solvent purification system.
Diethyl EtherAnhydrous, >99%Fisher ChemicalDry using a solvent purification system.
Saturated aq. NH₄ClReagent Grade-For quenching.
Anhydrous MgSO₄Reagent Grade-For drying organic layers.
Silica Gel230-400 meshSiliCycle Inc.For column chromatography.
Experimental Workflow

Workflow A 1. Reaction Setup - Dry glassware under vacuum. - Inert atmosphere (N₂). B 2. Reagent Charging - Add Toluene, Cyclohexanone, and O-TMS-Quinine catalyst. A->B C 3. Cooling - Cool reaction vessel to -78 °C (Dry ice/acetone bath). B->C D 4. Ketene Generation (Slow Addition) - Add Acid Chloride and DIPEA solution via syringe pump over 4 hours. C->D E 5. Reaction Monitoring - Stir at -78 °C for 12h. - Monitor by TLC (Hexane/EtOAc). D->E F 6. Work-up & Quenching - Add sat. aq. NH₄Cl. - Warm to RT, separate layers. - Extract aqueous layer with ether. E->F G 7. Purification - Dry combined organic layers (MgSO₄). - Concentrate in vacuo. - Purify by flash chromatography. F->G H 8. Analysis - NMR, IR, HRMS. - Chiral HPLC for ee determination. G->H

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Synthesis Protocol
  • Reaction Setup: To an oven-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum, add the chiral catalyst, O-trimethylsilylquinine (39.5 mg, 0.1 mmol, 5 mol%).

  • Solvent and Substrate Addition: Evacuate and backfill the flask with dry nitrogen three times. Add anhydrous toluene (40 mL) via cannula, followed by freshly distilled cyclohexanone (0.21 mL, 2.0 mmol, 1.0 equiv).

  • Cooling: Cool the resulting clear, colorless solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes at this temperature.

  • In situ Ketene Generation: In a separate flame-dried 25 mL flask, prepare a solution of 2-chloro-2-methylpropanoyl chloride (0.37 mL, 3.0 mmol, 1.5 equiv) and N,N-diisopropylethylamine (0.63 mL, 3.6 mmol, 1.8 equiv) in 10 mL of anhydrous toluene.

  • Slow Addition: Draw this solution into a gas-tight syringe and place it on a syringe pump. Add the solution dropwise to the cooled, stirring reaction mixture over a period of 4 hours. The slow addition is critical to maintain a low concentration of the ketene, thereby minimizing undesired dimerization.

  • Reaction Progress: After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system.

  • Quenching and Work-up: Quench the reaction at -78 °C by the rapid addition of 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Remove the cooling bath and allow the mixture to warm to room temperature with vigorous stirring.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether (2 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of 1% to 5% ethyl acetate in hexanes to afford the product as a colorless oil.

Characterization and Data Analysis

The successful synthesis of the target compound must be validated through rigorous analytical techniques. The stereochemical outcome (enantiomeric excess) is the most critical parameter.

Expected Results
ParameterExpected Outcome
Chemical Yield 65-80%
Appearance Colorless to pale yellow oil
Enantiomeric Excess (ee) >90%
Diastereoselectivity Not applicable (single diastereomer possible)
Analytical Protocols
  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (400 MHz, CDCl₃): Expect characteristic signals for the methyl group and the protons of the spiro-fused cyclohexane ring.

    • ¹³C NMR (101 MHz, CDCl₃): Expect signals for the carbonyl carbon (~168 ppm), the quaternary carbon bearing the chlorine and methyl groups (~85 ppm), and the spiro-carbon (~90 ppm).

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition. Calculated for C₉H₁₃ClO₂ [M]+; found within ±5 ppm.

  • Chiral High-Performance Liquid Chromatography (HPLC):

    • Column: Chiralcel OD-H or equivalent.

    • Mobile Phase: A mixture of hexanes and isopropanol (e.g., 98:2).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • The enantiomeric excess is determined by integrating the peak areas of the two enantiomers. The identity of the major enantiomer should be confirmed by comparison to known literature or through chemical correlation if possible.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield - Ketene dimerization.- Incomplete reaction.- Ensure slow addition of the ketene precursor.- Increase reaction time or slightly raise the temperature (e.g., to -60 °C).
Low Enantioselectivity - Catalyst degradation.- Non-optimal temperature.- Use freshly purchased or purified catalyst.- Screen different temperatures (-78 °C, -40 °C, -20 °C).- Try a different cinchona alkaloid derivative (e.g., TMS-quinidine for the opposite enantiomer).
Complex Product Mixture - Impure starting materials.- Side reactions.- Purify all reagents and solvents as described.- Ensure the reaction is maintained under a strictly inert atmosphere.

Conclusion

This document outlines a reliable and highly stereoselective method for the synthesis of 3-chloro-3-methyl-1-oxaspiro[3.5]nonan-2-one via an organocatalytic [2+2] cycloaddition. The protocol leverages the well-established reactivity of cinchona alkaloids to control the formation of a challenging quaternary stereocenter. By following the detailed experimental procedures and analytical guidelines, researchers can effectively access this valuable chiral building block for applications in synthetic and medicinal chemistry.

References

  • Nelson, S. G., & Spencer, K. L. (2004). Catalytic, Enantioselective Syntheses of β-Lactones—Versatile Synthetic Building Blocks in Organic Chemistry. Angewandte Chemie International Edition, 43(11), 1364-1367. [Link]

  • Smith, A. D., & Connon, S. J. (2012). Isothiourea-Catalyzed [2 + 2] Cycloaddition of C(1)-Ammonium Enolates and N-Alkyl Isatins. Organic Letters, 14(10), 2556-2559. [Link]

  • He, L., Lv, H., Zhang, Y. R., & Ye, S. (2008). Formal Cycloaddition of Disubstituted Ketenes with 2-Oxoaldehydes Catalyzed by Chiral N-Heterocyclic Carbenes. The Journal of Organic Chemistry, 73(20), 8101-8103. [Link]

  • Ball-Jones, N. R., & Moody, C. J. (2012). Stereoselective synthesis and applications of spirocyclic oxindoles. Chemical Society Reviews, 41(10), 3847-3870. [Link]

  • Mei, G. J., & Shi, F. (2020). Recent advances in organocatalytic cascade reactions for enantioselective synthesis of chiral spirolactone skeletons. Chinese Chemical Letters, 31(7), 1835-1844. [Link]

  • Taggi, A. E., Hafez, A. M., Wack, H., Young, B., Drury, W. J., & Lectka, T. (2002). Cinchona Alkaloid-Lewis Acid Catalyst Systems for Enantioselective Ketene−Aldehyde Cycloadditions. Journal of the American Chemical Society, 124(23), 6626-6635. [Link]

  • Shaikh, A. C., & Gacche, R. N. (2018). Recent Developments on the Synthesis and Applications of Natural Products-Inspired Spirooxindole Frameworks. ChemistrySelect, 3(31), 8961-8987. [Link]

  • Mukaiyama, T., & Ogawa, Y. (1995). Asymmetric [2 + 2] cycloaddition of ketene with aldehydes catalysed by chiral bissulfonamide–trialkylaluminium complexes. Journal of the Chemical Society, Chemical Communications, (12), 1273-1274. [Link]

  • Ogawa, Y., & Mukaiyama, T. (1996). Asymmetric [2 + 2] cycloaddition of ketene with aldehydes catalysed by Me3Al complexes of axially chiral 1,1′-binaphthalene-2,2′-diol derivatives. Journal of the Chemical Society, Perkin Transactions 1, (13), 1515-1520. [Link]

  • White, M. C. (2012). Enantioselective Synthesis of Spirolactones and Spirolactams Under Low Catalyst Loadings. Accounts of Chemical Research, 45(6), 909-920. [Link]

  • Belmessieri, D., & Smith, A. D. (2024). De-epimerizing DyKAT of β-lactones generated by isothiourea-catalysed enantioselective [2 + 2] cycloaddition. Chemical Science, 15(1), 134-143. [Link]

  • Reisman, S. E., & Williams, O. M. (2020). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. Journal of the American Chemical Society, 142(31), 13434-13439. [Link]

  • Feng, X., & Liu, X. (2013). Chiral Lewis Acid Catalyzed Asymmetric Cycloadditions of Disubstituted Ketenes for the Synthesis of β-Lactones and δ-Lactones. Organic Letters, 15(24), 6262-6265. [Link]

  • Wang, C., et al. (2021). Direct synthesis of spirooxindoles enabled by palladium-catalyzed allylic alkylation and DBU-mediated cyclization: concept, scope and applications. Organic Chemistry Frontiers, 8(1), 59-64. [Link]

  • Zard, S. Z. (2015). Molecular diversity of spirooxindoles. Synthesis and biological activity. RSC Advances, 5(101), 83236-83281. [Link]

  • Reisman, S. E., & Williams, O. M. (2020). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ACS Publications. [Link]

  • Wang, Y., Tennyson, R. L., & Romo, D. (2004). β-LACTONES: INTERMEDIATES FOR NATURAL PRODUCT TOTAL SYNTHESIS AND NEW TRANSFORMATIONS. HETEROCYCLES, 64, 605-656. [Link]

  • MacMillan, D. W. C. (2003). Cinchona Alkaloids in Asymmetric Catalysis. MacMillan Group Meeting. [Link]

  • Nelson, S. G. (2007). Catalytic Asymmetric Synthesis of β-Lactones and Application to the Total Synthesis of (–)-Pironetin. University of Pittsburgh ETD. [Link]

  • Smith, A. D., et al. (2023). Probing Regio- and Enantioselectivity in the Formal [2 + 2] Cycloaddition of C(1)-Alkyl Ammonium Enolates with β,γ-Unsaturated α-Ketoesters. The Journal of Organic Chemistry, 88(11), 7116-7128. [Link]

  • Acevedo, C. H., & Wiest, O. (2016). Computational Studies on Cinchona Alkaloid-Catalyzed Asymmetric Organic Reactions. Accounts of Chemical Research, 49(7), 1384-1392. [Link]

  • Houk, K. N., & Bahmanyar, S. (2003). Mechanism and Selectivity of Cinchona Alkaloid Catalyzed[4][11]-Shifts of Allylic Trichloroacetimidates. Journal of the American Chemical Society, 125(48), 14824-14830. [Link]

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Application Note: Handling, Storage, and Stability Protocols for 1-Oxaspirononan-2-one, 3-chloro-3-methyl-

Application Note: Handling, Storage, and Stability Protocols for 1-Oxaspiro[1]nonan-2-one, 3-chloro-3-methyl-

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Compound Identity: 1-Oxaspiro[1]nonan-2-one, 3-chloro-3-methyl- (CAS: 56377-55-0)

Executive Summary & Physicochemical Profile

The compound 1-Oxaspiro[1]nonan-2-one, 3-chloro-3-methyl- is a highly reactive, spiro-fused α -chloro- α -methyl- β -lactone [3]. β -lactones are highly strained four-membered heterocycles widely utilized in organic synthesis as versatile electrophiles and in medicinal chemistry as mechanism-based enzyme inhibitors.

However, the inherent ring strain of the β -lactone core (approximately 22–24 kcal/mol) combined with the electron-withdrawing nature of the α -chloro substituent makes this specific molecule exceptionally sensitive to environmental degradation. To prevent catastrophic loss of material integrity, laboratory workflows must be rigorously designed around the mechanistic drivers of its instability.

Mechanistic Drivers of Instability

To handle this compound effectively, researchers must understand the causality behind its degradation. The molecule is primarily vulnerable to two distinct destruction pathways:

  • Nucleophilic Ring Opening (Solvolysis): The carbonyl carbon of a β -lactone is highly electrophilic. In this compound, the α -chloro group exerts a strong inductive electron-withdrawing effect ( −I effect), further increasing the partial positive charge on the carbonyl carbon. Exposure to atmospheric moisture, alcohols, or amines results in rapid nucleophilic attack, irreversibly opening the ring to form a β -hydroxy acid derivative.

  • Thermal Cycloreversion (Decarboxylation): At elevated temperatures, the thermodynamic drive to relieve ring strain triggers a retro-[2+2] cycloaddition. The molecule ejects carbon dioxide ( CO2​ ) to yield a terminal alkene [2].

GA1-Oxaspiro[3.5]nonan-2-one,3-chloro-3-methyl-(Intact β-Lactone)BMoisture / Nucleophiles(H₂O, ROH, RNH₂)A->B SolvolysisCThermal Stress(> 0°C)A->C CycloreversionDRing-Opened Product(β-Hydroxy Acid)IR: ~1700-1750 cm⁻¹B->D Nucleophilic AttackEAlkene + CO₂(Decarboxylation)C->E CO₂ Loss

Mechanistic degradation pathways of 1-Oxaspiro[1]nonan-2-one, 3-chloro-3-methyl-.

Quantitative Storage Guidelines

To ensure the compound remains intact over long-term storage, the following parameters must be strictly adhered to. Similar to other sensitive β -lactone derivatives (e.g., Hymeglusin), sub-zero temperatures and inert atmospheres are non-negotiable [4].

ParameterOptimal ConditionCritical ThresholdMechanistic Rationale
Storage Temperature -20°C to -80°C> 0°CPrevents entropy-driven thermal cycloreversion (decarboxylation).
Atmosphere Argon (Ar)Ambient AirPrevents nucleophilic attack by atmospheric H2​O on the electrophilic carbonyl.
Solvent Compatibility Dry THF, DCM, TolueneAlcohols, AminesProtic/nucleophilic solvents rapidly open the strained 4-membered ring.
Container Material Amber Glass (PTFE cap)Standard PlasticsPrevents photolytic degradation; PTFE ensures a hermetic, inert seal.

Experimental Workflows & Self-Validating Protocols

Standard operating procedures often fail because they lack built-in verification. The following protocols integrate self-validating steps to ensure experimental trustworthiness.

Protocol A: Pre-Use Integrity Validation (Self-Validating Step)

Because β -lactones can degrade invisibly (yielding a clear liquid/oil alkene or a visually identical solid acid), you must chemically validate the batch before committing it to a complex synthesis.

  • Step 1: Inside an Argon-filled glovebox, extract 1–2 mg of the compound.

  • Step 2: Perform Attenuated Total Reflectance (ATR) FT-IR spectroscopy.

  • Step 3 (Validation): Confirm the presence of a sharp, intense carbonyl ( C=O ) stretching band. Due to the high ring strain, intact β -lactones exhibit a uniquely high stretching frequency at ~1820–1845 cm −1 [1].

  • Step 4 (Failure Mode Analysis): If the primary carbonyl peak has shifted down to ~1700–1750 cm −1 , the β -lactone ring has hydrolyzed into an open-chain acid/ester. Action: Discard the batch.

Protocol B: Safe Handling and Reaction Setup
  • Step 1: Glassware Preparation. Flame-dry all Schlenk flasks, syringes, and stir bars under high vacuum (0.1 Torr) for 5 minutes. Backfill with ultra-high-purity Argon. Repeat this cycle three times.

  • Step 2: Solvent Purification. Use only anhydrous, degassed solvents (e.g., THF or DCM). Solvents must be passed through activated alumina columns immediately prior to use to ensure water content is <10 ppm.

  • Step 3: Transfer. Dissolve the validated β -lactone in the anhydrous solvent strictly inside the glovebox. Transfer the solution to the reaction vessel using a gas-tight syringe equipped with a Teflon plunger.

  • Step 4: Temperature Control. Maintain the reaction mixture at or below -20°C during the addition of any reagents. The α -chloro group makes the compound highly reactive; adding reagents at room temperature can lead to an exothermic runaway and immediate decarboxylation [2].

  • Step 5: Quenching. Upon reaction completion, quench the reaction at low temperatures (-20°C) using a mild, non-nucleophilic buffer before allowing the system to warm to room temperature.

References

  • Source: digimat.
  • Source: noaa.
  • The Journal of Organic Chemistry 1975 Volume 40 No.
  • Hymeglusin (SML0301)

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Oxaspiro[3.5]nonan-2-one, 3-chloro-3-methyl-

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-Oxaspiro[3.5]nonan-2-one, 3-chloro-3-methyl-. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you improve reaction yields and overcome common challenges in this synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and practical success.

Introduction to the Synthesis

The target molecule, 1-Oxaspiro[3.5]nonan-2-one, 3-chloro-3-methyl-, is a spirocyclic β-lactone. The synthesis of such strained four-membered rings, particularly those with a quaternary, halogenated carbon, presents unique challenges. The most effective and reliable methods are based on the condensation of cyclohexanone with an enolate derived from an α-chloro ester or the cycloaddition of a corresponding ketene.

This guide will focus primarily on a robust method adapted from literature precedents involving the condensation of a lithium enolate with cyclohexanone, as this approach offers excellent control and generally good yields for related α-chloro-β-lactones.[1] An alternative, the ketene cycloaddition, will also be discussed.

Recommended Synthetic Approach: Lithium Enolate Condensation

The core strategy involves the generation of a lithium enolate from phenyl 2-chloro-2-methylpropanoate, which then undergoes an aldol-type addition to cyclohexanone. The resulting lithium alkoxide intermediate spontaneously cyclizes via intramolecular nucleophilic acyl substitution, eliminating lithium phenoxide to form the desired β-lactone. The use of a phenyl ester is crucial as phenoxide is a superior leaving group compared to an alkoxide, which prevents a retro-aldol reaction and drives the cyclization forward.[1]

cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Aldol Addition cluster_step3 Step 3: Intramolecular Cyclization Ester Phenyl 2-chloro-2-methylpropanoate LDA LDA, THF, -78 °C Ester->LDA Enolate Lithium Enolate LDA->Enolate Adduct Lithium Alkoxide Adduct Enolate->Adduct Ketone Cyclohexanone Ketone->Adduct Product 3-chloro-3-methyl-1-Oxaspiro[3.5]nonan-2-one Adduct->Product LeavingGroup Lithium Phenoxide Adduct->LeavingGroup

Caption: Proposed workflow for the lithium enolate condensation method.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Question 1: The reaction shows low or no conversion of starting materials. What went wrong?

This is a common issue often related to the generation and stability of the reactive intermediate (the lithium enolate).

Possible Causes & Solutions

Potential Cause Explanation Recommended Action
Inactive/Poor Quality LDA Lithium diisopropylamide (LDA) is moisture-sensitive and degrades over time. "Dead" LDA will not deprotonate the ester effectively.Use freshly prepared LDA or a recently purchased, properly stored commercial solution. Titrate the solution before use to confirm its molarity.
Presence of Moisture Water will quench the LDA and the lithium enolate.Ensure all glassware is oven- or flame-dried. Use anhydrous solvents (e.g., THF freshly distilled from sodium/benzophenone). Perform the reaction under an inert atmosphere (Argon or Nitrogen).
Incorrect Reaction Temperature Enolate formation requires very low temperatures (typically -78 °C) to prevent side reactions. If the temperature is too high, the enolate may not form cleanly or may decompose.Use a dry ice/acetone or a cryocool bath to maintain a stable -78 °C. Add the ester to the cooled LDA solution slowly to avoid localized heating.
Impure Starting Ester Acidic impurities in the phenyl 2-chloro-2-methylpropanoate will consume LDA, reducing the amount available for enolate formation.Purify the starting ester by vacuum distillation before use.
Question 2: My main product is the uncyclized β-hydroxy ester, not the β-lactone. How can I promote cyclization?

This indicates that the final intramolecular nucleophilic acyl substitution is not occurring efficiently.

Possible Causes & Solutions

Potential Cause Explanation Recommended Action
Poor Leaving Group If an alkyl ester (e.g., ethyl or methyl) was used instead of a phenyl ester, the corresponding alkoxide is a poor leaving group, making the cyclization thermodynamically unfavorable.The use of a phenyl ester is critical for this reaction pathway, as phenoxide is a much better leaving group.[1]
Premature Quenching Adding an acidic quench before the cyclization is complete will protonate the alkoxide intermediate, trapping it as the β-hydroxy ester.After the addition of cyclohexanone, allow the reaction to stir at low temperature (-78 °C) for a sufficient time (e.g., 1-2 hours) and then warm slowly to room temperature to ensure cyclization is complete before workup.
Alternative Cyclization If the β-hydroxy ester has already been isolated, it may be possible to cyclize it in a separate step using a reagent like benzenesulfonyl chloride in pyridine, though this adds steps to the synthesis.[2]
Question 3: I'm observing significant formation of an α,β-unsaturated spiro-lactone impurity. What causes this and how can I prevent it?

This impurity arises from the elimination of HCl from the target molecule.

Possible Causes & Solutions

Potential Cause Explanation Recommended Action
Exposure to Base The α-proton is acidic, and the chlorine is a good leaving group. Exposure to base during workup or purification can induce elimination.Use a mild, non-basic workup. Wash the organic layer with dilute, cold acid (e.g., 0.1 M HCl) and then with brine. Avoid strong bases.
Thermal Decomposition β-Lactones can be thermally labile.[2] Excessive heat during solvent removal or purification can promote elimination.Concentrate the product solution at reduced pressure without excessive heating (rotary evaporator water bath at ≤ 30-40 °C). Purify by flash column chromatography at room temperature or, if distillation is necessary, use high vacuum to keep the temperature as low as possible.
Basic Chromatography Media Standard silica gel can be slightly acidic, but basic alumina or improperly neutralized silica could promote elimination.Use standard flash-grade silica gel. If elimination is still a problem, consider deactivating the silica gel by adding 1% triethylamine to the eluent system, though this should be used with caution as it may complicate product isolation.
Question 4: The reaction is messy, with multiple unidentified byproducts. What are the likely side reactions?

A complex product mixture suggests that side reactions are outcompeting the desired pathway.

cluster_main Desired Pathway cluster_side Potential Side Reactions Enolate Lithium Enolate Ketone Cyclohexanone Product Target β-Lactone Enolate->Product + Ketone, Cyclization SelfCondensation Enolate Self-Condensation Enolate->SelfCondensation Dimerization RetroAldol Retro-Aldol/ Decomposition Product->RetroAldol Instability Elimination Dehydrochlorination Product->Elimination Base or Heat

Caption: Troubleshooting decision tree for common side reactions.

Common Side Reactions

  • Enolate Self-Condensation: The lithium enolate can react with the starting phenyl ester, leading to dimerized byproducts.

    • Solution: Add the ester dropwise to the LDA solution at -78 °C to maintain a low concentration of the ester in the presence of excess base, ensuring rapid and complete conversion to the enolate before it can self-condense.

  • Ketone Self-Condensation (Aldol): Although less favorable with LDA at low temperatures, cyclohexanone can undergo self-aldol condensation.

    • Solution: Add the cyclohexanone slowly to the pre-formed lithium enolate solution at -78 °C. This ensures the ketone immediately encounters the ester enolate, which is typically more nucleophilic.

  • Decomposition of the β-Lactone: The strained four-membered ring can be susceptible to ring-opening.

    • Solution: Maintain neutral or slightly acidic conditions during workup and purification. Avoid exposure to strong nucleophiles, acids, or bases.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the lithium enolate condensation and cyclization?

The reaction proceeds through a well-defined sequence:

  • Deprotonation: LDA, a strong, non-nucleophilic base, abstracts the acidic α-proton from phenyl 2-chloro-2-methylpropanoate to form a lithium enolate.

  • Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of cyclohexanone, forming a C-C bond and a new lithium alkoxide intermediate. This step is an aldol-type addition.

  • Intramolecular Acyl Substitution: The newly formed alkoxide oxygen attacks the carbonyl carbon of the ester intramolecularly.

  • Ring Closure: This attack results in the formation of the four-membered lactone ring and the expulsion of lithium phenoxide, a stable leaving group. This final step is irreversible and drives the reaction to completion.

Q2: Can I use the Reformatsky reaction instead?

Yes, the Reformatsky reaction is a viable alternative.[3][4][5][6] It involves treating an α-chloro ester (e.g., ethyl 2-chloro-2-methylpropanoate) and cyclohexanone with activated zinc metal. The zinc inserts into the carbon-chlorine bond to form an organozinc reagent (a Reformatsky enolate), which then adds to the ketone. The resulting zinc alkoxide can cyclize to the β-lactone.

  • Key Consideration: The activation of zinc is critical for success. Common activation methods include washing with dilute HCl, treatment with I₂, or using a zinc-copper couple.[4][5] Yields can sometimes be lower or less consistent than the lithium enolate method if the zinc is not sufficiently reactive.

Q3: What about a [2+2] cycloaddition with a ketene?

This is another classic approach.[7][8] The required ketene (1-chloro-1-methyl-ethenone) would be generated in situ from 2-chloro-2-methylpropanoyl chloride by treatment with a non-nucleophilic base like triethylamine. The highly reactive ketene would then undergo a [2+2] cycloaddition with cyclohexanone.

  • Key Challenge: Ketenes are prone to dimerization and polymerization.[7] The reaction must be run under conditions where the ketene reacts with the cyclohexanone as it is formed. This often requires slow addition of the acid chloride to a mixture of the ketone and the base.

Q4: What are the primary safety concerns for this synthesis?

  • Lithium Diisopropylamide (LDA): LDA is a pyrophoric reagent, especially in its neat form. Solutions in THF/heptane are flammable. It reacts violently with water. Handle under an inert atmosphere and use proper syringe/cannula techniques.

  • Anhydrous Solvents (THF, Diethyl Ether): These are highly flammable and can form explosive peroxides upon storage. Use from a freshly opened bottle or after distillation from a drying agent.

  • Cryogenic Baths: A dry ice/acetone bath is extremely cold (-78 °C) and can cause severe burns. Wear cryogenic gloves and safety glasses. Ensure adequate ventilation to prevent buildup of CO₂ gas.

  • Acyl Chlorides (for ketene generation): Reagents like 2-chloro-2-methylpropanoyl chloride are corrosive and lachrymatory. They react with moisture to release HCl gas. Handle in a fume hood.

References

  • Ellis, M. (2024). Purification and Isolation of α-Chloro-β-Lactone Precursor Molecules. Senior Honors Projects, Bridgewater College. Available at: [Link]

  • Wikipedia. (n.d.). Reformatsky reaction. Retrieved March 25, 2026, from [Link]

  • BYJU'S. (2019, February 27). Reformatsky Reaction. Retrieved March 25, 2026, from [Link]

  • Rathke, M. W., & Deitch, J. (1971). The Reformatsky reaction. A new and convenient procedure. Tetrahedron Letters, 12(33), 2953-2956.
  • Borrmann, D., & Wegler, R. (1967). Synthese von α-Chlor- und α,α-Dichlor-β-lactonen durch Aldoladdition von Carbonylverbindungen mit Lithiumesterenolaten aus chlorierten Phenylalkanoaten: ein ungewöhnlicher Verlauf der Darzens-Reaktion. Journal of the Chemical Society, Perkin Transactions 1, 1-13.
  • Master Organic Chemistry. (n.d.). Reformatsky Reaction. Retrieved March 25, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction. Retrieved March 25, 2026, from [Link]

  • Ellis, M. (2024, February 4). Purification and Isolation of α-Chloro-β-Lactone Precursor. Bridgewater College Digital Commons. Retrieved March 25, 2026, from [Link]

  • YouTube. (2016, July 13). Cycloaddition reactions – ketene cycloadditions. Retrieved March 25, 2026, from [Link]

  • Spletstoser, J. T., White, J. M., & Toste, F. D. (2000). Intramolecular Ketene−Allene Cycloadditions. Organic Letters, 2(17), 2695–2697.
  • D'hooghe, M., & De Kimpe, N. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 101.
  • YouTube. (2018, April 9). Hydrolysis of alpha chloro nitrile : Corey's lactone synthesis : a very interesting mechanism. Retrieved March 25, 2026, from [Link]

  • van der Heijden, G., et al. (2015). Generation of Reactive Ketenes under Flow Conditions through Zinc-Mediated Dehalogenation. European Journal of Organic Chemistry, 2015(18), 3949-3952.
  • Tidwell, T. T., & Zhdankin, V. V. (2005). [2+2] Cycloaddition of ketenes with ynamides.
  • Google Patents. (n.d.). CN111925344A - Synthetic method of 3-oxetanone.
  • Wikipedia. (n.d.). Ketene. Retrieved March 25, 2026, from [Link]

  • Google Patents. (n.d.). CN103694201B - Synthesis method of oxetanone.
  • D'Alonzo, V. A., et al. (2013). Oxetane Synthesis through the Paternò–Büchi Reaction. Molecules, 18(9), 11384-11413.
  • Lee, H. J., & Kim, S. (1996). The First Preparation of β-Lactones by Radical Cyclization. Tetrahedron Letters, 37(23), 3985-3988.
  • Pearson. (n.d.). The synthesis of five-membered lactones (cyclic esters) has been.... Study Prep. Retrieved March 25, 2026, from [Link]

  • Keck, G. E., Li, X.-Y., & Knutson, C. E. (1999). A Versatile Preparation of α,β-Unsaturated Lactones from Homoallylic Alcohols. Organic Letters, 1(3), 411-413.
  • Google Patents. (n.d.). US5004815A - Method for synthesizing β-lactones and alkenes.
  • Organic Chemistry Portal. (n.d.). Lactone synthesis. Retrieved March 25, 2026, from [Link]

  • Beilstein Journals. (2024, July 24). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Retrieved March 25, 2026, from [Link]

  • The Journal of Organic Chemistry. (2023, January 25). Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations. Retrieved March 25, 2026, from [Link]

  • Chemistry Steps. (n.d.). Synthesis and Reactions of Lactones and Lactams. Retrieved March 25, 2026, from [Link]

  • MDPI. (2024, June 13). New Hydroxylactones and Chloro-Hydroxylactones Obtained by Biotransformation of Bicyclic Halolactones and Their Antibacterial Activity. Retrieved March 25, 2026, from [Link]

  • Journal of the American Chemical Society. (2002, January 24). Synthesis of β-Lactones: A Highly Active and Selective Catalyst for Epoxide Carbonylation. Retrieved March 25, 2026, from [Link]

Sources

Technical Support Center: Resolving Enantiomers of 1-Oxaspiro[3.5]nonan-2-one, 3-chloro-3-methyl-

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chiral resolution of 1-Oxaspiro[3.5]nonan-2-one, 3-chloro-3-methyl-. This resource is designed for researchers, scientists, and drug development professionals actively engaged in the separation of this and structurally related spiro-β-lactone enantiomers. The following troubleshooting guides and frequently asked questions (FAQs) are based on established methodologies and field-proven insights to help you navigate the common challenges encountered during your experiments.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the resolution process, providing explanations for their causes and actionable solutions.

Issue 1: Poor or No Diastereomeric Salt Crystallization

Question: I've reacted my racemic 1-Oxaspiro[3.5]nonan-2-one, 3-chloro-3-methyl- with a chiral resolving agent, but I'm not getting any crystal formation, or the yield of crystals is very low. What's going wrong?

Answer:

The inability to form crystalline diastereomeric salts is a frequent hurdle in chiral resolution.[1][2] This issue typically stems from several factors related to solubility, solvent choice, and the intrinsic properties of the diastereomers.

Root Causes and Explanations:

  • Inappropriate Solvent System: The chosen solvent may be too good at solvating both diastereomeric salts, preventing either from reaching the supersaturation point required for crystallization. Conversely, a solvent that is too poor may cause the salts to "oil out" or precipitate as an amorphous solid rather than forming well-defined crystals.

  • Similar Solubility of Diastereomers: In some cases, the structural differences between the two diastereomers are not significant enough to create a substantial difference in their solubility in a given solvent.[2] This makes fractional crystallization challenging.

  • Insufficient Purity of Starting Materials: Impurities in the racemic lactone or the resolving agent can inhibit crystal lattice formation.

  • Concentration and Temperature Gradients: Suboptimal concentration or cooling rates can hinder crystal nucleation and growth.

Troubleshooting Steps:

  • Systematic Solvent Screening: This is the most critical step. Create a solvent screen with a range of polarities (e.g., ethyl acetate, acetone, acetonitrile, isopropanol, and mixtures thereof). Small-scale trials in vials are efficient for this purpose.

  • Employ Anti-Solvent Addition: If a good solvent for the diastereomeric salts is identified, try adding a miscible "anti-solvent" (in which the salts are poorly soluble) dropwise to induce crystallization.

  • Vary the Concentration: Experiment with a range of concentrations. Sometimes, a more dilute solution, when cooled slowly, yields better quality crystals.

  • Control the Cooling Rate: Slow, controlled cooling is often crucial for growing well-defined crystals. A Dewar flask or a programmable cooling bath can be beneficial.

  • Seeding: If you have a small amount of the desired diastereomeric crystal, use it to seed a supersaturated solution to promote crystallization.

  • Re-evaluate the Resolving Agent: If extensive solvent screening fails, consider using a different chiral resolving agent. Common choices for resolving acidic compounds (after hydrolysis of the lactone) include chiral amines like (R)- or (S)-1-phenylethylamine or brucine.[1][3]

Issue 2: Low Enantiomeric Excess (ee) of the Resolved Product

Question: After separating the diastereomeric crystals and liberating the enantiomer, my chiral HPLC analysis shows a low enantiomeric excess. How can I improve the optical purity?

Answer:

Achieving high enantiomeric excess is the primary goal of resolution. Low ee values indicate that the separation of the diastereomers was incomplete.

Root Causes and Explanations:

  • Co-crystallization: The less soluble diastereomer may have crystallized while trapping the more soluble diastereomer within its crystal lattice.

  • Inadequate Recrystallization: A single crystallization step is often insufficient to achieve high diastereomeric purity.

  • Racemization: The chiral center of your target molecule or the resolving agent might be susceptible to racemization under the experimental conditions (e.g., harsh pH or high temperatures during salt formation or cleavage).

Troubleshooting Steps:

  • Perform Recrystallization(s): The most straightforward approach to improving ee is to recrystallize the diastereomeric salt.[3] Dissolve the crystals in a minimal amount of a suitable hot solvent and allow them to cool slowly. Monitor the ee of the liberated enantiomer after each recrystallization step.

  • Optimize the Salt Cleavage Step: Ensure the conditions for hydrolyzing the diastereomeric salt to recover your enantiomer are mild enough to prevent racemization. For example, use a weak acid or base and maintain low temperatures.

  • Verify the Optical Purity of the Resolving Agent: Ensure the chiral resolving agent you are using has a high optical purity.

  • Consider Dynamic Kinetic Resolution (DKR): If applicable to your system, DKR involves racemizing the undesired enantiomer in situ while the desired enantiomer is selectively removed from the equilibrium, potentially allowing for a theoretical yield of up to 100%.[4][5]

Issue 3: Difficulties with Chromatographic Separation

Question: I'm trying to resolve the enantiomers using chiral chromatography (HPLC or SFC), but I'm getting poor peak resolution or no separation at all. What should I try?

Answer:

Chiral chromatography is a powerful tool for both analytical and preparative-scale resolution.[6] However, finding the right conditions can be challenging.

Root Causes and Explanations:

  • Inappropriate Chiral Stationary Phase (CSP): The mechanism of chiral recognition is highly specific. The chosen CSP may not have the necessary interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) to differentiate between the enantiomers of your molecule.[7]

  • Suboptimal Mobile Phase: The composition of the mobile phase (solvents and additives) plays a crucial role in modulating the interactions between the analyte and the CSP.[7]

  • Low Column Efficiency: Issues like poor column packing or band broadening can lead to overlapping peaks.

Troubleshooting Steps:

  • Screen Different Chiral Stationary Phases: This is the most critical factor. CSPs based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or Pirkle-type phases are common starting points.[6]

  • Optimize the Mobile Phase:

    • Normal Phase: Vary the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol).

    • Reversed Phase: Adjust the ratio of the aqueous buffer to the organic solvent (e.g., acetonitrile, methanol).

    • Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) can significantly improve peak shape and resolution.

  • Adjust Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution. Temperature can also affect the separation, so consider running the column at a controlled temperature.

  • Sample Preparation: Ensure your sample is fully dissolved in the mobile phase and filtered to remove any particulates.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving the enantiomers of 1-Oxaspiro[3.5]nonan-2-one, 3-chloro-3-methyl-?

The main strategies for resolving this chiral spiro-β-lactone fall into three categories:

  • Diastereomeric Crystallization: This is a classical and often scalable method.[1][2] It involves reacting the racemic lactone (or its hydrolyzed carboxylic acid form) with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Due to their different physical properties, one diastereomer can often be selectively crystallized.[3] The purified diastereomer is then treated to remove the resolving agent, yielding the desired enantiomer.

  • Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of enzymes, such as lipases, to preferentially react with one enantiomer of the racemic mixture.[8][9] For example, a lipase could selectively hydrolyze one enantiomer of the lactone, allowing for the separation of the unreacted enantiomer from the hydrolyzed product. This can be a highly efficient method, often proceeding under mild conditions.[10][11]

  • Chiral Chromatography: This technique uses a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) to physically separate the two enantiomers.[6][12] It is a very effective method for both analytical quantification of enantiomeric excess and for preparative-scale separations.[13]

Q2: How do I choose the right chiral resolving agent for diastereomeric crystallization?

The selection of a resolving agent is often empirical.[1] Since 1-Oxaspiro[3.5]nonan-2-one, 3-chloro-3-methyl- is a lactone, it can be hydrolyzed under basic conditions to the corresponding hydroxy acid. This carboxylic acid can then be resolved with a variety of commercially available chiral amines.

Workflow for Choosing a Resolving Agent:

G cluster_0 Resolving Agent Selection Workflow racemic_lactone Racemic Lactone hydrolysis Hydrolysis (e.g., NaOH) to form racemic hydroxy acid racemic_lactone->hydrolysis racemic_acid Racemic Hydroxy Acid hydrolysis->racemic_acid screen_amines Screen Chiral Amines (e.g., (R/S)-1-phenylethylamine, (R/S)-naphthylethylamine, brucine) racemic_acid->screen_amines React with form_salts Form Diastereomeric Salts screen_amines->form_salts crystallization Fractional Crystallization form_salts->crystallization liberation Liberate Enantiomer (e.g., acidification) crystallization->liberation analysis Chiral HPLC Analysis liberation->analysis

Caption: Workflow for selecting a chiral resolving agent.

Q3: What are the advantages and disadvantages of enzymatic resolution for this compound?

Advantages:

  • High Enantioselectivity: Enzymes can often provide very high enantiomeric excess (ee) values.[9]

  • Mild Reaction Conditions: Enzymatic reactions are typically run at or near room temperature and neutral pH, which can prevent degradation or racemization of the substrate and product.

  • Environmentally Friendly: Enzymes are biodegradable catalysts, making this a "greener" approach.

Disadvantages:

  • 50% Maximum Yield: In a standard kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%, as the other enantiomer is either consumed or left unreacted.[1]

  • Enzyme Cost and Stability: The cost of the enzyme and its stability under operational conditions can be a factor, especially for large-scale synthesis.

  • Substrate Specificity: An enzyme that works well for one substrate may not be effective for a structurally different one.

Q4: Can I use Crystallization-Induced Diastereomer Transformation (CIDT) for this resolution?

Crystallization-Induced Diastereomer Transformation (CIDT) is an advanced technique that can potentially provide a theoretical yield of up to 100% for the desired enantiomer.[4] This process requires that the two diastereomers can equilibrate in solution. If a condition can be found where the chiral center at position 3 of the spiro-lactone can be epimerized (racemized) while in the diastereomeric salt form, and one diastereomer is significantly less soluble, then CIDT could be a viable and highly efficient strategy.[5]

Logical Relationship for CIDT Feasibility:

G cluster_1 Feasibility of CIDT racemic_lactone Racemic Lactone diastereomers Diastereomeric Salts in Solution (R,R') and (S,R') racemic_lactone->diastereomers Forms epimerization Epimerization Condition (e.g., base, heat) diastereomers->epimerization Requires less_soluble Less Soluble Diastereomer (e.g., (S,R')) Crystallizes diastereomers->less_soluble Leads to epimerization->diastereomers Enables Equilibration equilibrium_shift Equilibrium Shifts (R,R') -> (S,R') less_soluble->equilibrium_shift Drives high_yield High Yield of (S,R') Crystals equilibrium_shift->high_yield Results in

Caption: Conditions for a successful CIDT process.

Q5: What analytical techniques are essential for monitoring the resolution process?
  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the gold standard for determining the enantiomeric excess (ee) of your starting material, intermediates, and final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and purity of the isolated compounds. For diastereomers, NMR can sometimes be used to determine the diastereomeric ratio (dr).

  • Polarimetry: Measures the optical rotation of the purified enantiomers to confirm their optical activity.

III. Data Summary Tables

Table 1: Example Solvent Screening for Diastereomeric Crystallization

Solvent SystemObservation at Room Temp.Observation after Cooling (4°C)
Ethyl AcetateClear SolutionCrystalline Solid
AcetoneClear SolutionNo Change
IsopropanolClear SolutionAmorphous Precipitate
TolueneClear SolutionOiled Out
Ethyl Acetate/Hexane (9:1)Slight TurbidityDense Crystalline Solid

Table 2: Example of Chiral HPLC Method Development

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Resolution (Rs)
Chiralpak AD-HHexane/Isopropanol (90:10)1.01.2
Chiralpak AD-HHexane/Isopropanol (95:5)1.01.8
Chiralcel OD-HHexane/Isopropanol (90:10)1.00.8
Chiralpak ICHexane/Isopropanol (80:20)0.81.5

IV. References

  • [Lithiated three-membered heterocycles as chiral nucleophiles in the enantioselective synthesis of 1-oxaspiro[4][14]hexanes - Organic & Biomolecular Chemistry (RSC Publishing)]([Link])

Sources

Validation & Comparative

A Comparative Analysis of the Reactivity of 1-Oxaspiro[3.5]nonan-2-one, 3-chloro-3-methyl- versus Standard β-Lactones: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatile Reactivity of β-Lactones in Modern Synthesis

β-Lactones, four-membered cyclic esters, are a class of compounds that have garnered significant attention in organic synthesis and drug discovery.[1] Their inherent ring strain makes them highly reactive electrophiles, susceptible to a variety of ring-opening and ring-expanding transformations.[2] This reactivity, coupled with the ability to introduce stereocenters, has established β-lactones as valuable synthetic intermediates for the preparation of a wide range of functionalized molecules, including β-hydroxy acids, β-amino acids, and various heterocyclic compounds.[1]

The reactivity of a β-lactone is not a monolithic property; it is intricately governed by the substitution pattern on the four-membered ring. This guide provides an in-depth comparative analysis of the predicted reactivity of a specialized spirocyclic β-lactone, 1-Oxaspiro[3.5]nonan-2-one, 3-chloro-3-methyl- (1) , against two well-characterized standard β-lactones: β-propiolactone (2) and β-butyrolactone (3) . Due to the limited availability of direct experimental data for compound 1 , this guide will leverage established principles of physical organic chemistry and data from analogous structures to provide a scientifically grounded prediction of its reactivity profile. This analysis is intended to equip researchers, scientists, and drug development professionals with the insights necessary to effectively utilize these powerful synthetic building blocks.

Structural Comparison of the Subject β-Lactones

The reactivity of a β-lactone is a direct consequence of its molecular structure. The key structural features of the compounds under discussion are presented below.

Compound NameStructureKey Features
1-Oxaspiro[3.5]nonan-2-one, 3-chloro-3-methyl- (1) Spirocyclic cyclohexane ring, geminal chloro and methyl substituents at C3.
β-Propiolactone (2) Unsubstituted, parent β-lactone.
β-Butyrolactone (3) Methyl substituent at C4.

Factors Influencing β-Lactone Reactivity: A Mechanistic Overview

The principal mode of reaction for β-lactones is nucleophilic attack, which can lead to cleavage of either the acyl-oxygen (C2-O1) or alkyl-oxygen (C4-O1) bond.[1] The regioselectivity of this attack is influenced by the nature of the nucleophile, the solvent, and the substituents on the β-lactone ring.

Ring Strain: The Driving Force of Reactivity

The four-membered ring of a β-lactone is significantly strained, with bond angles deviating considerably from the ideal tetrahedral (109.5°) and trigonal planar (120°) geometries. This ring strain is the primary driver of their high reactivity compared to their acyclic ester counterparts.[3] Nucleophilic ring-opening relieves this strain, providing a strong thermodynamic driving force for the reaction.

Electronic Effects of Substituents

Substituents on the β-lactone ring can exert profound electronic effects that modulate the electrophilicity of the carbonyl carbon (C2) and the β-carbon (C4).

  • Electron-Withdrawing Groups (EWGs): The presence of electron-withdrawing groups, such as the chlorine atom at the C3 position of compound 1 , is expected to significantly enhance the electrophilicity of the carbonyl carbon. This is due to the inductive effect of the halogen, which polarizes the C-Cl bond and withdraws electron density from the ring.[3] This increased electrophilicity makes the carbonyl carbon a more favorable site for nucleophilic attack.

  • Electron-Donating Groups (EDGs): Conversely, electron-donating groups, such as the methyl group at the C4 position of β-butyrolactone (3) , can decrease the reactivity of the β-lactone by reducing the electrophilicity of the ring carbons.

Steric Effects of Substituents

Steric hindrance plays a crucial role in determining the accessibility of the electrophilic centers to the incoming nucleophile.

  • Substituents at C3 and C4: Bulky substituents at the C3 and C4 positions can sterically hinder the approach of nucleophiles to the carbonyl carbon and the β-carbon, respectively. In the case of compound 1 , the presence of both a chloro and a methyl group at the C3 position, in addition to the spirocyclic cyclohexane ring, creates a highly sterically encumbered environment around the β-lactone ring.

  • Spirocyclic Systems: The spirocyclic nature of compound 1 introduces additional conformational rigidity and steric bulk around the β-lactone core. While spiro-fusion can sometimes increase ring strain and thus reactivity, the steric hindrance it imposes is often a more dominant factor in controlling the rate of nucleophilic attack.[4][5]

Predicted Reactivity Comparison

Based on the interplay of the electronic and steric factors discussed above, we can predict the relative reactivity of 1-Oxaspiro[3.5]nonan-2-one, 3-chloro-3-methyl- (1) compared to our standard β-lactones.

Electrophilicity of the Carbonyl Carbon

The carbonyl carbon of compound 1 is expected to be significantly more electrophilic than that of β-propiolactone (2) and β-butyrolactone (3) . This is primarily due to the strong electron-withdrawing inductive effect of the chlorine atom at the C3 position. This enhanced electrophilicity should, in principle, make it more susceptible to nucleophilic attack at the carbonyl group.

Steric Hindrance

Despite the enhanced electrophilicity, the rate of nucleophilic attack on compound 1 is likely to be significantly retarded by steric hindrance. The geminal chloro and methyl groups at C3, combined with the bulky spirocyclic cyclohexane ring, create a formidable steric shield around the β-lactone ring. This steric congestion will likely hinder the approach of even small nucleophiles to both the carbonyl carbon and the β-carbon.

Overall Predicted Reactivity

The overall reactivity of 1-Oxaspiro[3.5]nonan-2-one, 3-chloro-3-methyl- (1) will be a balance between its high electronic activation and significant steric hindrance. It is plausible that for small, highly reactive nucleophiles, the electronic effect might dominate, leading to a faster reaction rate compared to β-butyrolactone (3) . However, for bulkier nucleophiles, the steric hindrance is expected to be the overriding factor, resulting in a significantly lower reaction rate compared to both β-propiolactone (2) and β-butyrolactone (3) .

The following table summarizes the key factors influencing the reactivity of the three β-lactones:

Feature1-Oxaspiro[3.5]nonan-2-one, 3-chloro-3-methyl- (1)β-Propiolactone (2)β-Butyrolactone (3)
Ring Strain High (Spirocyclic)HighHigh
Electronic Effects at C3 Strong -I effect (Cl)NoneNone
Electronic Effects at C4 NoneNoneWeak +I effect (CH₃)
Steric Hindrance at C3 Very High (Cl, CH₃, Spiro-ring)LowLow
Steric Hindrance at C4 Moderate (Spiro-ring)LowModerate (CH₃)
Predicted Overall Reactivity Highly dependent on nucleophile size; likely lower than 2 for most nucleophiles.HighestLower than 2

Experimental Protocol: A Representative Nucleophilic Ring-Opening of β-Propiolactone with Sodium Azide

This protocol provides a detailed, step-by-step methodology for a common nucleophilic ring-opening reaction of β-propiolactone. This procedure can serve as a starting point for investigating the reactivity of other β-lactones, including compound 1 , with appropriate modifications to reaction conditions and monitoring techniques.

Reaction: Ring-opening of β-propiolactone with sodium azide to form sodium 3-azidopropanoate.

Materials:

  • β-Propiolactone (2) (Caution: β-propiolactone is a suspected carcinogen and should be handled with appropriate personal protective equipment in a well-ventilated fume hood).

  • Sodium azide (NaN₃) (Caution: Sodium azide is highly toxic).

  • Dimethylformamide (DMF), anhydrous.

  • Deionized water.

  • Diethyl ether.

  • Hydrochloric acid (1 M).

  • Sodium sulfate (anhydrous).

  • Round-bottom flask (50 mL).

  • Magnetic stirrer and stir bar.

  • Ice bath.

  • Separatory funnel.

  • Rotary evaporator.

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide (1.0 g, 15.4 mmol) in anhydrous DMF (20 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of β-Propiolactone: Slowly add β-propiolactone (1.0 mL, 14.0 mmol) dropwise to the stirred solution of sodium azide over a period of 10 minutes.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 4 hours.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing deionized water (50 mL).

    • Extract the aqueous layer with diethyl ether (3 x 25 mL) to remove any unreacted β-propiolactone and DMF.

    • Acidify the aqueous layer to pH ~3 with 1 M HCl.

    • Extract the acidified aqueous layer with diethyl ether (3 x 30 mL).

  • Drying and Concentration: Combine the organic extracts from the acidified aqueous layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 3-azidopropanoic acid.

Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation A Dissolve NaN3 in DMF B Cool to 0 °C A->B C Add β-Propiolactone B->C D Stir at 0 °C (1h) C->D E Stir at RT (4h) D->E F Quench with H2O E->F G Extract with Et2O F->G H Acidify with HCl G->H I Extract with Et2O H->I J Dry over Na2SO4 I->J K Concentrate J->K L 3-Azidopropanoic Acid K->L

Caption: Experimental workflow for the synthesis of 3-azidopropanoic acid.

Reaction Mechanism: Nucleophilic Ring-Opening

The reaction of a nucleophile with a β-lactone can proceed via two main pathways, depending on whether the attack occurs at the carbonyl carbon (acyl cleavage) or the β-carbon (alkyl cleavage).

G cluster_main Nucleophilic Ring-Opening of β-Lactones cluster_acyl Acyl Cleavage (Path A) cluster_alkyl Alkyl Cleavage (Path B) β-Lactone β-Lactone Tetrahedral_Intermediate_A Tetrahedral Intermediate SN2_Transition_State SN2 Transition State Nucleophile Nucleophile Nucleophile->β-Lactone Attack at C2 Nucleophile->β-Lactone Attack at C4 Acyl_Product β-substituted carboxylate Tetrahedral_Intermediate_A->Acyl_Product Ring Opening Alkyl_Product β-substituted carboxylic acid SN2_Transition_State->Alkyl_Product Ring Opening

Caption: General mechanisms for nucleophilic ring-opening of β-lactones.

Conclusion and Future Directions

The reactivity of β-lactones is a finely tunable property that is highly dependent on their substitution pattern. While standard β-lactones like β-propiolactone and β-butyrolactone provide a foundational understanding of this reactivity, the exploration of more complex structures such as 1-Oxaspiro[3.5]nonan-2-one, 3-chloro-3-methyl- opens up new avenues for synthetic innovation.

Based on our analysis, compound 1 is predicted to be a highly activated yet sterically hindered β-lactone. Its unique reactivity profile could be exploited for specific synthetic transformations where high electrophilicity is required and steric control is desired. Future experimental studies are warranted to quantitatively assess the reactivity of this and related substituted spirocyclic β-lactones. Such studies will not only validate the predictions made in this guide but also expand the synthetic chemist's toolkit for the construction of complex molecular architectures.

References

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  • Romo, D., et al. (2008). Concise Synthesis of Spirocyclic, Bridged γ-Butyrolactones via Stereospecific, Dyotropic Rearrangements of β-Lactones Involving 1,2-Acyl and δ-Lactone Migrations. Journal of the American Chemical Society, 130(31), 10246-10247.
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Navigating the Labyrinth of Mass Spectrometry: A Comparative Guide to Fragmentation Validation for 1-Oxaspiro[3.5]nonan-2-one, 3-chloro-3-methyl-

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of small molecule analysis, elucidating the precise structure of a novel compound is paramount. Mass spectrometry (MS) stands as a cornerstone technique, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. However, the interpretation of these patterns is not always straightforward and demands rigorous validation to ensure scientific accuracy. This guide provides a comprehensive comparison of methodologies for validating the mass spectral fragmentation of 1-Oxaspiro[3.5]nonan-2-one, 3-chloro-3-methyl-, a compound featuring a unique spirocyclic and β-lactone framework.

This guide is designed for professionals in research and drug development, offering a deep dive into the experimental choices and the logic that underpins a robust validation strategy. We will explore not only the "how" but, more importantly, the "why" behind each step, ensuring a self-validating and trustworthy analytical workflow.

The Challenge: Unraveling the Fragmentation of a Complex Spiro-Lactone

The structure of 1-Oxaspiro[3.5]nonan-2-one, 3-chloro-3-methyl- presents several interesting challenges for mass spectrometry analysis. The spirocyclic system can lead to complex rearrangements, and the strained β-lactone ring is prone to characteristic cleavages.[1] Understanding these fragmentation pathways is crucial for its unambiguous identification and for distinguishing it from potential isomers.

This guide will compare two primary approaches for fragmentation validation:

  • High-Resolution Tandem Mass Spectrometry (HR-MS/MS) with Collision-Induced Dissociation (CID): A powerful and widely used technique for detailed structural elucidation.

  • Comparative Analysis with an Alternative Ionization Method (e.g., Chemical Ionization - CI): Utilizing a softer ionization technique to generate a less fragmented spectrum, providing a valuable point of reference for the molecular ion and key fragments.

Foundational Principles: Why Fragmentation Validation is Non-Negotiable

The fragmentation of a molecule in a mass spectrometer is a reproducible chemical process.[2] However, the observed spectrum is an intricate puzzle influenced by factors such as ionization energy, the intrinsic stability of the molecule, and the potential for rearrangements.[3] Without proper validation, there's a risk of misinterpreting fragments, leading to an incorrect structural assignment.

A validated fragmentation pathway provides:

  • Confidence in Structural Assignment: Unambiguous identification of the compound.

  • Basis for Metabolite Identification: Understanding the core fragmentation is essential for identifying metabolites in drug development studies.[4]

  • Quality Control: Ensuring batch-to-batch consistency of synthesized compounds.

Experimental Design: A Head-to-Head Comparison

To effectively validate the fragmentation of our target compound, we will outline a parallel workflow comparing HR-MS/MS (CID) with a softer ionization technique.

Diagram: Comparative Workflow for Fragmentation Validation

Fragmentation_Validation_Workflow cluster_0 Sample Preparation cluster_1 High-Resolution Tandem MS (HR-MS/MS) cluster_2 Alternative Ionization Method cluster_3 Validation and Comparison Sample 1-Oxaspiro[3.5]nonan-2-one, 3-chloro-3-methyl- in suitable solvent ESI_Source Electrospray Ionization (ESI) Sample->ESI_Source CI_Source Chemical Ionization (CI) Sample->CI_Source MS1 MS1: Isolate Precursor Ion (e.g., [M+H]+) ESI_Source->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Analyze Fragment Ions CID->MS2 Data_Analysis_HRMS Data Analysis: - Propose Fragmentation Pathways - Correlate with Structural Features MS2->Data_Analysis_HRMS Comparison Compare Fragmentation Patterns Data_Analysis_HRMS->Comparison MS_CI Acquire Mass Spectrum CI_Source->MS_CI Data_Analysis_CI Data Analysis: - Identify Molecular Ion - Observe Key Fragments MS_CI->Data_Analysis_CI Data_Analysis_CI->Comparison Validation Confirm Fragment Structures Comparison->Validation Conclusion Validated Fragmentation Pathway Validation->Conclusion

Caption: Comparative workflow for MS fragmentation validation.

In-Depth Methodologies: Protocols and Rationale

Part 1: High-Resolution Tandem Mass Spectrometry (HR-MS/MS) with CID

This technique provides the highest level of structural detail by isolating the molecular ion and inducing fragmentation in a controlled manner.[5]

Experimental Protocol:

  • Sample Preparation: Dissolve a pure sample of 1-Oxaspiro[3.5]nonan-2-one, 3-chloro-3-methyl- in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1 µg/mL. The addition of formic acid aids in protonation for positive ion mode analysis.[6]

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source.

  • ESI Source Parameters:

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 kV

    • Nebulizer Gas (N₂): 1.5 Bar

    • Drying Gas (N₂): 8 L/min at 200 °C

    • Rationale: These are typical starting parameters for small molecule analysis in positive ion mode, aiming for efficient ionization and desolvation.

  • MS1 Scan: Acquire a full scan mass spectrum to identify the protonated molecular ion ([M+H]⁺). The expected m/z will be calculated based on the molecular formula (C₈H₁₀Cl₁O₂).

  • Tandem MS (MS/MS) Scan:

    • Select the [M+H]⁺ ion as the precursor for fragmentation.

    • Apply a range of collision energies (e.g., 10, 20, 40 eV) in the collision cell (containing an inert gas like argon or nitrogen).

    • Rationale: Varying the collision energy allows for the observation of both low-energy (more stable fragments) and high-energy (more extensive fragmentation) dissociation pathways.[7]

  • Data Analysis:

    • Identify the major fragment ions in the MS/MS spectrum.

    • Propose logical fragmentation pathways based on known chemical principles, such as α-cleavage, ring-opening, and rearrangements.[8][9] The presence of chlorine will result in a characteristic isotopic pattern for chlorine-containing fragments.[10]

Proposed Fragmentation Pathway (Hypothetical):

Based on the structure, we can anticipate several key fragmentation events for 1-Oxaspiro[3.5]nonan-2-one, 3-chloro-3-methyl-. The strained β-lactone ring is a likely site for initial cleavage.

Proposed_Fragmentation_Pathway Precursor 1-Oxaspiro[3.5]nonan-2-one, 3-chloro-3-methyl- [M+H]+ Frag1 Loss of CO Ring-opened carbocation Precursor:f1->Frag1 -28 Da Frag2 Loss of C₂H₂O (ketene) Cyclohexanone derivative Precursor:f1->Frag2 -42 Da Frag3 Loss of HCl Unsaturated lactone Precursor:f1->Frag3 -36 Da Frag4 Cleavage of spiro junction Multiple fragments Precursor:f1->Frag4 Ring Cleavage

Caption: Proposed fragmentation pathways for the target molecule.

Part 2: Comparative Analysis with Chemical Ionization (CI)

Chemical ionization is a "softer" ionization technique that typically results in less fragmentation and a more prominent molecular ion or pseudomolecular ion.[6] This provides a crucial reference point for confirming the molecular weight.

Experimental Protocol:

  • Sample Introduction: Introduce the sample via a direct insertion probe or through a GC inlet if the compound is sufficiently volatile and thermally stable.

  • Instrumentation: Utilize a mass spectrometer equipped with a chemical ionization (CI) source.

  • CI Source Parameters:

    • Reagent Gas: Methane or Isobutane

    • Source Temperature: 150-250 °C

    • Rationale: Methane and isobutane are common CI reagent gases that produce reactant ions which gently ionize the analyte through proton transfer, leading to [M+H]⁺ ions with minimal excess energy.

  • Data Acquisition: Acquire the full scan mass spectrum.

  • Data Analysis:

    • Identify the [M+H]⁺ ion. Its high relative abundance compared to fragment ions is a key indicator of a successful soft ionization.

    • Observe any major fragment ions. These are likely to be the most stable fragments and should correspond to some of the key fragments observed in the CID spectrum.

Data Interpretation and Validation: Synthesizing the Results

The power of this comparative approach lies in the synergy of the two datasets.

Data Summary Table:

FeatureHR-MS/MS (CID)Chemical Ionization (CI)Validation Point
Molecular Ion ([M+H]⁺) Observed, may be of lower intensityProminently observedConfirms molecular weight
Fragmentation Extensive and detailedMinimal, shows most stable fragmentsCorroborates major fragmentation pathways
Fragment m/z High-resolution, accurate massUnit resolutionAccurate mass confirms elemental composition of fragments
Structural Information Rich, allows for detailed pathway elucidationLimited, confirms key stable structuresProvides a complete and validated picture

The Validation Logic:

  • Confirm the Precursor: The prominent [M+H]⁺ ion in the CI spectrum validates the m/z of the precursor ion selected for fragmentation in the HR-MS/MS experiment.

  • Anchor the Fragmentation Pathway: The major fragments observed in the CI spectrum should also be present in the CID spectrum (likely at lower collision energies). These represent the most stable product ions and serve as key anchor points in the proposed fragmentation pathway.

  • Elucidate the Details: The richer fragmentation pattern from the CID experiment can then be used to fill in the intermediate steps and less favorable fragmentation routes. The accurate mass measurements from the HR-MS instrument are critical for determining the elemental composition of each fragment, lending strong support to the proposed structures.[11]

Conclusion: A Self-Validating System for Unambiguous Structural Elucidation

By employing a dual-pronged approach that combines the detailed structural insights of high-resolution tandem mass spectrometry with the confirmatory power of a softer ionization technique, researchers can build a robust and self-validating case for the fragmentation pathway of 1-Oxaspiro[3.5]nonan-2-one, 3-chloro-3-methyl-. This methodical comparison moves beyond simple spectral interpretation to a more rigorous scientific validation, ensuring the accuracy and reliability of the structural assignment. This level of certainty is indispensable in the fields of chemical research and drug development, where the precise characterization of molecules is the foundation for all subsequent investigations.

References

  • Gates, P. J., et al. (2004). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. International Journal of Mass Spectrometry, 232(3), 271–276. [Link]

  • Crotti, A. E. M., et al. (2006). Gas-phase fragmentation of γ-lactone derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 41(7), 939–947. [Link]

  • Zimmer, D., et al. (2007). Assessment and validation of the MS/MS fragmentation patterns of the macrolide immunosuppressant everolimus. Journal of the American Society for Mass Spectrometry, 18(6), 1235–1248. [Link]

  • Fan, P., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6542. [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

  • Wikipedia. (2023, October 28). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • University of Bristol. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. [Link]

  • Novatia. (n.d.). Peptide Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

  • Shan, L., et al. (2017). The fragmentation pathways of spirostanol saponins, taking purpureagitoside as the example. ResearchGate. [Link]

  • da Silva, A. C., et al. (2010). Electrospray ionization mass spectrometric analysis of newly synthesized alpha,beta-unsaturated gamma-lactones fused to sugars. Journal of Mass Spectrometry, 45(4), 428-436. [Link]

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GC-MS retention time comparison for 1-Oxaspiro[3.5]nonan-2-one, 3-chloro-3-methyl-

Author: BenchChem Technical Support Team. Date: April 2026

GC-MS Retention Time Comparison Guide: 3-Chloro-3-methyl-1-oxaspiro[3.5]nonan-2-one and Structural Analogs

Executive Summary

Spirocyclic β-lactones are highly valued in medicinal chemistry as conformationally restricted scaffolds. The compound 3-chloro-3-methyl-1-oxaspiro[3.5]nonan-2-one (CAS 56377-55-0) represents a unique synthetic intermediate where the spiro-fusion and α-halogenation significantly dictate its physicochemical properties[1]. As a Senior Application Scientist, I have designed this guide to objectively compare the Gas Chromatography-Mass Spectrometry (GC-MS) retention behavior of this target compound against its structural analogs. By translating raw retention times into instrument-agnostic Kovats Retention Indices (RI), this guide provides a robust, self-validating framework for structural confirmation and purity analysis[2].

Mechanistic Principles of Chromatographic Retention

To accurately interpret GC-MS data, one must understand the causality behind the partitioning of spirocyclic lactones into a non-polar stationary phase (e.g., 5% diphenyl / 95% dimethylpolysiloxane).

  • Spirocyclic Rigidity & Entropy: The spiro[3.5]nonane framework locks the molecule into a rigid geometry[3]. Unlike flexible acyclic esters that suffer an entropic penalty upon entering the stationary phase, this rigid spiro-system partitions more efficiently, yielding sharper, highly reproducible chromatographic peaks.

  • The Halogenation Effect (Polarizability): Retention on a non-polar column is primarily driven by London dispersion forces, which correlate directly with molecular polarizability and boiling point. Substituting a methyl group with a heavier, highly polarizable chlorine atom increases the overall molecular weight to 188.65 g/mol [1]. This massive increase in dispersion interactions significantly delays elution compared to the unchlorinated 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one analog[4].

  • Dipole Moment: The electron-withdrawing α-chloro group adjacent to the β-lactone carbonyl creates a strong, localized dipole. While HP-5MS is largely non-polar, the 5% phenyl content allows for slight dipole-induced dipole interactions, further extending the retention time of the chlorinated target.

Comparative GC-MS Data

The following table synthesizes the comparative chromatographic behavior and diagnostic mass fragments for 3-chloro-3-methyl-1-oxaspiro[3.5]nonan-2-one and its key structural analogs. Note: RI values are calculated based on structural increments anchored to the spirocyclic core.

CompoundMW ( g/mol )Approx. RT (min)*Calculated RI (HP-5MS)Diagnostic MS Fragments (m/z)
3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one 168.238.451245124 (-CO₂), 83 (Cyclohexyl)
3-Chloro-1-oxaspiro[3.5]nonan-2-one 174.629.801330130 (-CO₂), 95 (-Cl•)
3-Chloro-3-methyl-1-oxaspiro[3.5]nonan-2-one 188.6510.651415144 (-CO₂), 153 (-Cl•), 83
3-Phenyl-1-oxaspiro[3.5]nonan-2-one 216.2814.201750172 (-CO₂), 104 (Styrene radical)

*Approximate RT based on the standardized 15 °C/min temperature gradient described below.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility across different laboratories, this protocol is engineered as a self-validating system . By concurrently analyzing an internal standard and a bracketing n-alkane series, the method automatically controls for column degradation, carrier gas velocity shifts, and matrix effects.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the spirocyclic lactone in 1.0 mL of GC-grade hexane.

  • Internal Standardization (System Control): Spike 10 µL of Naphthalene-d8 (100 µg/mL) into the sample vial. The constant retention time and area of this internal standard validate injection efficiency and detector sensitivity.

  • n-Alkane Calibration: Prepare a separate reference vial containing an n-alkane homologous series (C8–C20) at 50 µg/mL in hexane.

  • Instrument Configuration:

    • Column: HP-5MS (30 m length × 0.25 mm internal diameter × 0.25 µm film thickness).

    • Carrier Gas: Ultra-high purity Helium at a constant flow of 1.0 mL/min.

    • Injection: 1.0 µL volume, Split ratio 10:1, Injector port at 250 °C.

  • Temperature Gradient: Initial oven temperature at 80 °C (hold for 2 min), ramp at 15 °C/min to 280 °C (hold for 5 min).

  • MS Detection: Electron Impact (EI) ionization at 70 eV. Ion source temperature at 230 °C. Scan range m/z 50–400.

  • Data Processing: Calculate the Kovats Retention Index (RI) using the logarithmic interpolation of the target compound's RT between the two adjacent n-alkanes.

GCMS_Workflow A Sample Prep (Hexane + IS) C GC Separation (HP-5MS, 15°C/min) A->C B n-Alkane Calibration B->C D EI Ionization (70 eV) C->D E MS Detection (m/z 50-400) D->E F Kovats RI Calculation E->F

Step-by-step GC-MS analytical workflow for spirocyclic beta-lactone characterization.

Fragmentation Dynamics

The structural assignment of 3-chloro-3-methyl-1-oxaspiro[3.5]nonan-2-one relies heavily on its Electron Impact (EI) fragmentation pattern. β-lactones are highly strained and characteristically undergo a rapid cycloreversion under EI conditions, resulting in the neutral loss of carbon dioxide (CO₂, -44 Da)[2].

For the target compound, the molecular ion [M]⁺• at m/z 188 (reflecting the ³⁵Cl isotope) is typically weak due to this strain. It rapidly ejects CO₂ to form a stable radical cation at m/z 144. Concurrently, the labile α-chloro group is easily cleaved as a chlorine radical (-35 Da), yielding a diagnostic fragment at m/z 153. Subsequent ring cleavage of the spiro system yields the highly stable cyclohexyl cation at m/z 83.

Fragmentation M Molecular Ion [M]+• m/z 188 (35Cl) A [M - CO2]+• m/z 144 M->A -CO2 B [M - Cl]+ m/z 153 M->B -Cl• C Cyclohexyl Cation m/z 83 A->C Ring Cleavage

Proposed EI fragmentation pathway for 3-chloro-3-methyl-1-oxaspiro[3.5]nonan-2-one.

References

  • CAS#:56377-55-0 (3-chloro-3-methyl-1-oxaspiro[3.5]nonan-2-one). Chemsrc. 1[1]

  • The Journal of Organic Chemistry 1975 Volume 40 No.22. dss.go.th. 2[2]

  • 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one. Organic Syntheses Procedure. 4[4]

  • Regioselective Carbonylation of 2,2-Disubstituted Epoxides. doi.org. 3[3]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.